2-(Benzoyloxy)ethyl methacrylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14778-47-3 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl benzoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
InChI Key |
IRUHNBOMXBGOGR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
Other CAS No. |
14778-47-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Benzoyloxy)ethyl methacrylate (CAS: 14778-47-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Benzoyloxy)ethyl methacrylate, with a particular focus on its relevance in polymer chemistry and drug delivery systems. While detailed experimental data for this specific monomer is limited in publicly available literature, this guide synthesizes the existing information and provides context based on related methacrylate compounds.
Physicochemical Properties
This compound is a methacrylate ester characterized by the presence of a benzoyloxy group. This structural feature imparts specific properties to the monomer and the resulting polymers.[1]
| Property | Value | Reference |
| CAS Number | 14778-47-3 | [2] |
| Molecular Formula | C₁₃H₁₄O₄ | [3][4] |
| Molecular Weight | 234.25 g/mol | [4] |
| Density | 1.124 g/cm³ | [2] |
| Boiling Point | 345.8 °C at 760 mmHg | [2] |
| InChIKey | IRUHNBOMXBGOGR-UHFFFAOYSA-N | [3] |
| SMILES | CC(=C)C(=O)OCCOC(=O)c1ccccc1 | [3] |
Synthesis and Purification
The synthesis of this compound typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoic acid or one of its derivatives, such as benzoyl chloride.
Experimental Protocol: General Esterification
Reaction Scheme:
A general synthetic pathway for this compound.
Procedure:
-
2-Hydroxyethyl methacrylate and a base (e.g., pyridine or triethylamine) are dissolved in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction flask.
-
The solution is cooled in an ice bath.
-
Benzoyl chloride is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The reaction is monitored for completion using techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the acid byproduct.
-
The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Purification:
The crude product can be purified by vacuum distillation or column chromatography to obtain the pure this compound.[5] Specific conditions for these purification steps for this particular compound are not detailed in the available literature.
Spectroscopic Characterization
While specific spectra for this compound are not available, the expected spectral features can be predicted based on its chemical structure and data from similar compounds.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the methacrylate group (around 5.5-6.1 ppm), the methylene protons of the ethyl group, the aromatic protons of the benzoyl group (in the range of 7.4-8.1 ppm), and the methyl protons of the methacrylate group (around 1.9 ppm).[6]
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the vinyl carbons, and the aliphatic carbons of the ethyl and methyl groups.
FTIR: The FTIR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester groups (around 1720 cm⁻¹), C=C stretching of the vinyl group (around 1636 cm⁻¹), and C-O stretching vibrations. Aromatic C-H and C=C stretching bands would also be present.[7]
Polymerization
This compound can undergo free-radical polymerization to form poly(this compound). The bulky benzoyloxyethyl side group is expected to influence the polymerization kinetics and the properties of the resulting polymer.[1]
Experimental Protocol: Free-Radical Polymerization
A general protocol for the free-radical polymerization of methacrylates is as follows:
Reaction Scheme:
Free-radical polymerization of this compound.
Procedure:
-
The monomer, this compound, is placed in a reaction vessel with a suitable solvent (or in bulk).
-
A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added.[1]
-
The mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon).
-
The reaction is initiated by heating or UV irradiation, depending on the initiator used.
-
The polymerization proceeds for a predetermined time to achieve the desired molecular weight and conversion.
-
The resulting polymer is typically isolated by precipitation in a non-solvent, followed by filtration and drying.
Applications in Drug Development
Polymers based on methacrylate esters are extensively studied for biomedical applications, particularly in drug delivery, owing to their potential biocompatibility and tunable properties.[8] While specific studies on poly(this compound) for drug delivery are scarce, its properties suggest potential applications in this field. The presence of the benzoyl group increases the hydrophobicity of the polymer, which could be advantageous for encapsulating and controlling the release of hydrophobic drugs.[9]
Potential Applications:
-
Controlled Drug Release Matrices: The polymer could be formulated into matrix tablets for the sustained release of therapeutic agents. The release of the drug would be controlled by diffusion through the polymer matrix and/or erosion of the matrix.[10][11][12]
-
Nanoparticle-based Drug Delivery: The polymer could be used to fabricate nanoparticles for targeted drug delivery. These nanoparticles could encapsulate drugs, protect them from degradation, and facilitate their delivery to specific sites in the body.[13]
Experimental Workflow: Nanoparticle Formulation and Drug Release
A hypothetical workflow for the application of this polymer in a drug delivery system is presented below.
A general workflow for developing a nanoparticle-based drug delivery system.
Biocompatibility: The biocompatibility of poly(this compound) would need to be thoroughly evaluated. Studies on similar methacrylate-based polymers suggest that they can be well-tolerated in biological systems.[14][15] In vitro cytotoxicity assays and in vivo implantation studies would be necessary to confirm its suitability for drug delivery applications.
Safety Information
Conclusion
This compound is a monomer with potential for the development of novel polymeric materials. Its synthesis via esterification and subsequent polymerization can lead to polymers with distinct properties conferred by the benzoyloxy group. While detailed research on this specific monomer and its polymer is limited, the broader knowledge of methacrylate chemistry suggests promising avenues for its application, particularly in the field of controlled drug delivery. Further research is needed to fully elucidate its properties, develop detailed synthesis and polymerization protocols, and evaluate its efficacy and safety in biomedical applications.
References
- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]
- 2. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 3. PubChemLite - this compound (C13H14O4) [pubchemlite.lcsb.uni.lu]
- 4. GSRS [precision.fda.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ijpras.com [ijpras.com]
- 10. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. An ultrastructural study of the biocompatibility of poly(2-hydroxyethyl methacrylate) in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biocompatibility and drug release behavior of spontaneously formed phospholipid polymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Benzoyloxy)ethyl Methacrylate: Molecular Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(Benzoyloxy)ethyl methacrylate, a monomer increasingly utilized in the synthesis of advanced polymers for specialized applications. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, experimental protocols for its synthesis and polymerization, and its role in innovative delivery systems.
Molecular Structure and Formula
This compound is an organic compound with the chemical formula C₁₃H₁₄O₄.[1][2][3] Its structure features a methacrylate group, which is susceptible to polymerization, connected via an ethyl spacer to a benzoyl group. This combination of a polymerizable acrylic moiety and an aromatic group imparts unique properties to the resulting polymers.
Synonyms:
-
2-(2-methylprop-2-enoyloxy)ethyl benzoate[2]
-
2-Methylacrylic acid 2-(benzoyloxy)ethyl ester[2]
-
2-Propenoic acid, 2-methyl-, 2-(benzoyloxy)ethyl ester[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and for the characterization of the polymers derived from it.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₄ | [1][2][3] |
| Molecular Weight | 234.25 g/mol | [4][5] |
| Density | 1.124 g/cm³ (Predicted) | [2][5] |
| Boiling Point | 345.8 ± 25.0 °C at 760 mmHg (Predicted) | [2][5] |
| CAS Number | 14778-47-3 | [2][5] |
Experimental Protocols
Detailed methodologies for the synthesis of the monomer and its subsequent polymerization are outlined below. These protocols are based on established procedures for similar methacrylate compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Benzoyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve HEMA and a small amount of inhibitor in anhydrous DCM.
-
Cool the solution in an ice bath (0 °C).
-
Add triethylamine to the solution with stirring.
-
Slowly add benzoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Free-Radical Polymerization of this compound
The polymerization of this compound can be achieved through various free-radical polymerization techniques. A general protocol for solution polymerization is provided below.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous toluene or other suitable solvent
-
Methanol or other suitable non-solvent for precipitation
Procedure:
-
Dissolve the this compound monomer and AIBN in anhydrous toluene in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere with constant stirring.
-
Allow the polymerization to proceed for the desired time (several hours to overnight).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a stirred non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., DCM or THF) and re-precipitate to remove unreacted monomer and initiator residues.
-
Dry the purified poly(this compound) in a vacuum oven until a constant weight is achieved.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of characteristic functional groups in the polymer, confirming the polymerization of the monomer.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and polymerization processes, as well as a conceptual model for the application of the resulting polymer in drug delivery.
References
An In-Depth Technical Guide to the Synthesis of 2-(Benzoyloxy)ethyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Benzoyloxy)ethyl methacrylate, a key monomer in the development of advanced polymers for biomedical and drug delivery applications. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a functional monomer that incorporates both a polymerizable methacrylate group and a benzoyloxy moiety. This unique structure imparts desirable properties to the resulting polymers, including hydrophobicity, aromaticity, and potential for controlled drug interactions. These characteristics make it a valuable building block for materials used in drug delivery systems, dental resins, and specialty coatings. The successful synthesis of this monomer with high purity is a critical first step in the development of these advanced materials. This guide focuses on the two most prevalent and effective synthesis routes: the reaction of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride and the Steglich esterification of HEMA with benzoic acid.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through the esterification of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA). The two leading methods are the acylation with benzoyl chloride and a carbodiimide-mediated coupling with benzoic acid, known as the Steglich esterification.
Pathway A: Reaction with Benzoyl Chloride
This is a classic and efficient method for ester synthesis. The hydroxyl group of HEMA acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Pathway B: Steglich Esterification
The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sensitive to harsh conditions.[1][2] This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[1] A catalytic amount of 4-dimethylaminopyridine (DMAP) is also essential for an efficient reaction.[1][2][3] A key feature of this method is the formation of a stable urea byproduct, dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for the two primary synthesis pathways.
Protocol for Pathway A: Reaction with Benzoyl Chloride
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl methacrylate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Protocol for Pathway B: Steglich Esterification
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Benzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, dissolve benzoic acid (1.1 eq.), 2-hydroxyethyl methacrylate (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq.) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Parameter | Pathway A: Benzoyl Chloride | Pathway B: Steglich Esterification |
| HEMA | 1.0 eq. | 1.0 eq. |
| Benzoyl Chloride | 1.1 eq. | - |
| Benzoic Acid | - | 1.1 eq. |
| Base/Coupling Agent | Triethylamine (1.2 eq.) | DCC (1.2 eq.) |
| Catalyst | - | DMAP (0.1 eq.) |
| Solvent | Anhydrous Dichloromethane | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
Table 2: Product Characterization and Yield
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₃H₁₄O₄ |
| Molecular Weight | 234.25 g/mol |
| Boiling Point | ~345.8 °C at 760 mmHg[4] |
| Density | ~1.124 g/cm³[4] |
| Typical Yield | 75 - 90% |
| ¹H NMR (CDCl₃, δ) | ~8.0 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H), ~6.1 (s, 1H), ~5.6 (s, 1H), ~4.5 (m, 4H), ~1.9 (s, 3H) |
| ¹³C NMR (CDCl₃, δ) | ~167.0, ~166.5, ~136.0, ~133.0, ~130.0, ~129.5, ~128.5, ~126.0, ~63.0, ~62.5, ~18.0 |
Conclusion
The synthesis of this compound can be reliably achieved through two primary esterification routes. The reaction with benzoyl chloride is a robust and high-yielding method, while the Steglich esterification offers a milder alternative suitable for more sensitive substrates. The choice of pathway may depend on the availability of starting materials, desired scale, and the specific requirements of the downstream application. Both methods, when followed with careful experimental technique and appropriate purification, can provide the high-purity monomer necessary for the development of advanced functional polymers.
References
A Comprehensive Technical Guide to the Physical Properties of 2-(Benzoyloxy)ethyl Methacrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-(Benzoyloxy)ethyl methacrylate, a key monomer in the development of advanced polymers for various applications, including drug delivery systems. This document outlines its physicochemical characteristics, standardized experimental protocols for their determination, and key reaction pathways.
Core Physical and Chemical Properties
This compound is a methacrylate ester distinguished by the presence of a benzoyloxy group, which imparts unique properties to the resulting polymers, such as enhanced thermal and mechanical stability. A summary of its key physical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₄O₄ | [1][2][3][4] |
| Molecular Weight | 234.25 g/mol | [2][3] |
| Density | 1.124 g/cm³ | [5] |
| Boiling Point | 345.8 °C at 760 mmHg | [5] |
| Refractive Index | 1.512 | [5] |
| Vapor Pressure | 6.01 x 10⁻⁵ mmHg at 25°C | [5] |
| LogP | 1.96270 | [5] |
| Melting Point | Not Available | [5] |
Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.05 | Multiplet | 2H | Aromatic (ortho to C=O) |
| ~ 7.55 | Multiplet | 1H | Aromatic (para to C=O) |
| ~ 7.45 | Multiplet | 2H | Aromatic (meta to C=O) |
| ~ 6.15 | Singlet | 1H | Vinylic (=CH₂) |
| ~ 5.60 | Singlet | 1H | Vinylic (=CH₂) |
| ~ 4.50 | Triplet | 2H | -O-CH₂- |
| ~ 4.45 | Triplet | 2H | -O-CH₂- |
| ~ 1.95 | Singlet | 3H | Methyl (-CH₃) |
Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~ 167.0 | Methacrylate C=O |
| ~ 166.5 | Benzoate C=O |
| ~ 136.0 | Vinylic Quaternary Carbon |
| ~ 133.0 | Aromatic CH (para) |
| ~ 130.0 | Aromatic Quaternary Carbon |
| ~ 129.5 | Aromatic CH (ortho) |
| ~ 128.5 | Aromatic CH (meta) |
| ~ 126.0 | Vinylic CH₂ |
| ~ 63.0 | -O-CH₂- |
| ~ 62.5 | -O-CH₂- |
| ~ 18.0 | Methyl (-CH₃) |
Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2960-2850 | Medium | Aliphatic C-H Stretch |
| ~ 1720 | Strong | Methacrylate C=O Stretch |
| ~ 1715 | Strong | Benzoate C=O Stretch |
| ~ 1635 | Medium | C=C Stretch |
| ~ 1600, 1450 | Medium | Aromatic C=C Stretch |
| ~ 1270, 1120 | Strong | Ester C-O Stretch |
Solubility Profile
This compound is expected to be soluble in a wide range of common organic solvents due to its ester functionalities and aromatic group.[6] Generally, acrylate and methacrylate monomers exhibit good solubility in alcohols, ketones, ethers, and aromatic hydrocarbons.[6] It is anticipated to be miscible with solvents such as acetone, tetrahydrofuran (THF), chloroform, and ethyl acetate. Its solubility in water is expected to be low.
Experimental Protocols for Physical Property Determination
The following are standardized methods for the determination of the key physical properties of liquid monomers like this compound.
Boiling Point Determination (ASTM D1120)
This test method covers the determination of the equilibrium boiling point of liquid chemicals.[7]
-
Apparatus : A short-neck, round-bottom flask, a water-cooled reflux condenser, a calibrated thermometer, and a heat source (heating mantle) are required.
-
Procedure : A specified volume of the monomer is placed in the flask with boiling chips. The condenser is attached, and the apparatus is assembled. The monomer is heated to its boiling point, and the temperature is recorded when it remains constant.
-
Correction : The observed boiling point is corrected for any deviation from standard atmospheric pressure.
Density Determination (ASTM D4052)
This method details the determination of the density and relative density of liquids using a digital density meter.[8]
-
Apparatus : A digital density meter capable of maintaining a constant temperature is used.
-
Procedure : The instrument is calibrated with dry air and distilled water. A small sample of the monomer is then injected into the oscillating U-tube of the meter. The instrument measures the oscillation period and calculates the density.
-
Reporting : The density is reported in g/cm³ or kg/m ³ at the specified temperature.
Refractive Index Determination (ASTM D1218)
This standard test method is used for measuring the refractive index of transparent and light-colored hydrocarbon liquids.[9]
-
Apparatus : An Abbe-type refractometer with a circulating bath for temperature control and a light source (typically a sodium lamp) is used.
-
Procedure : The refractometer is calibrated using a standard of known refractive index. A few drops of the monomer are placed on the prism of the refractometer. The temperature is allowed to equilibrate. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs, and the refractive index is read from the scale.
-
Reporting : The refractive index is reported along with the temperature at which the measurement was taken.
Synthesis and Polymerization Pathways
The chemical versatility of this compound stems from its methacrylate group, which readily undergoes polymerization.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Polymerization Mechanisms
This compound can be polymerized via several methods, with free-radical polymerization being the most common. For more controlled polymer architectures, living radical polymerization techniques such as RAFT and ATRP are employed.
1. Free-Radical Polymerization
This mechanism involves three main steps: initiation, propagation, and termination. An initiator (e.g., AIBN or benzoyl peroxide) generates free radicals, which then react with the monomer to initiate the polymer chain growth.
2. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It utilizes a RAFT agent to mediate the polymerization process.
3. Atom Transfer Radical Polymerization (ATRP)
ATRP is another controlled radical polymerization method that uses a transition metal catalyst (e.g., a copper complex) to reversibly activate and deactivate the growing polymer chains, leading to polymers with controlled architectures.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. This compound | 14778-47-3 | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. erpublications.com [erpublications.com]
- 6. manavchem.com [manavchem.com]
- 7. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]
- 9. spectroscopyonline.com [spectroscopyonline.com]
2-(Benzoyloxy)ethyl methacrylate material safety data sheet (MSDS)
Chemical and Physical Properties
2-(Benzoyloxy)ethyl methacrylate is an ester combining the functionalities of methacrylic acid and benzoic acid.[1][2] Its chemical structure suggests potential for polymerization and reactivity characteristic of methacrylates.
| Property | Value | Source |
| CAS Number | 14778-47-3 | [1][3] |
| Molecular Formula | C13H14O4 | [1][3] |
| Molecular Weight | 234.25 g/mol | [1][3] |
| Boiling Point | 345.8 °C at 760 mmHg | [1][3] |
| Density | 1.124 g/cm³ | [1][3] |
| Synonyms | 2-(2-methylprop-2-enoyloxy)ethyl benzoate, 2-Methylacrylic acid 2-(benzoyloxy)ethyl ester | [1][2] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, the safety profiles of related methacrylate compounds indicate several potential hazards. Users should handle this chemical with caution, assuming it may pose risks similar to other methacrylates, which are known to be skin and eye irritants, and potential sensitizers.
Potential Hazards (extrapolated from similar compounds):
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Flammability: Methacrylate esters can be flammable liquids.
Recommended Safety Precautions:
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Experimental Protocols
General Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Dispensing: When dispensing, work in a chemical fume hood. Grounding and bonding may be necessary for larger quantities to prevent static discharge. Use appropriate, clean, and dry utensils.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First-Aid Measures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation or a rash develops, seek medical attention.
-
In case of Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Laboratory Handling Workflow
Caption: A general workflow for safely handling chemicals in a laboratory setting.
Emergency Response for Spills
Caption: A decision flowchart for responding to a chemical spill.
References
Spectroscopic Profile of 2-(Benzoyloxy)ethyl Methacrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-(Benzoyloxy)ethyl methacrylate, a monomer increasingly utilized in the synthesis of polymers for biomedical and drug delivery applications. A thorough understanding of its spectral characteristics is crucial for material identification, purity assessment, and quality control in research and development. This document presents available Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopic data, along with a generalized experimental protocol for acquiring such data.
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely available in public databases. However, based on the known chemical structure and spectral data of analogous methacrylate and benzoate compounds, a theoretical analysis of the expected spectral features can be provided. This analysis is fundamental for researchers in interpreting experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables outline the predicted chemical shifts for the ¹H (proton) and ¹³C (carbon-13) nuclei of this compound. These predictions are based on established chemical shift ranges for similar functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.05 | Doublet of doublets | 2H | Aromatic protons (ortho to -COO) |
| ~ 7.55 | Triplet | 1H | Aromatic proton (para to -COO) |
| ~ 7.45 | Triplet | 2H | Aromatic protons (meta to -COO) |
| ~ 6.10, ~ 5.60 | Singlet, Singlet | 1H, 1H | Vinylic protons (=CH₂) |
| ~ 4.50 | Triplet | 2H | Methylene protons (-O-CH₂-CH₂-O-) |
| ~ 4.40 | Triplet | 2H | Methylene protons (-O-CH₂-CH₂-O-) |
| ~ 1.95 | Singlet | 3H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 167 | Quaternary | Ester carbonyl (methacrylate) |
| ~ 166 | Quaternary | Ester carbonyl (benzoate) |
| ~ 136 | Quaternary | Vinylic carbon (-C(CH₃)=) |
| ~ 133 | Tertiary | Aromatic carbon (para to -COO) |
| ~ 130 | Quaternary | Aromatic carbon (ipso to -COO) |
| ~ 129.5 | Tertiary | Aromatic carbons (ortho to -COO) |
| ~ 128.5 | Tertiary | Aromatic carbons (meta to -COO) |
| ~ 126 | Secondary | Vinylic carbon (=CH₂) |
| ~ 63 | Secondary | Methylene carbon (-O-CH₂-CH₂-O-) |
| ~ 62 | Secondary | Methylene carbon (-O-CH₂-CH₂-O-) |
| ~ 18 | Primary | Methyl carbon (-CH₃) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands expected for this compound are summarized in the table below.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch | Aromatic and Vinylic C-H |
| ~ 2960 | Medium | C-H stretch | Aliphatic C-H (methyl) |
| ~ 1720 | Strong | C=O stretch | Ester carbonyl (methacrylate) |
| ~ 1715 | Strong | C=O stretch | Ester carbonyl (benzoate) |
| ~ 1638 | Medium | C=C stretch | Vinylic C=C |
| ~ 1600, 1450 | Medium-Weak | C=C stretch | Aromatic ring |
| ~ 1270 | Strong | C-O stretch | Ester C-O (benzoate) |
| ~ 1150 | Strong | C-O stretch | Ester C-O (methacrylate) |
| ~ 710 | Strong | C-H bend | Aromatic C-H (out-of-plane) |
Experimental Protocols
The following are generalized procedures for obtaining NMR and FT-IR spectra of methacrylate monomers like this compound. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and its minimal interference with the analyte's signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
This guide serves as a foundational resource for professionals working with this compound. While predicted data offers valuable guidance, it is imperative to obtain and analyze experimental spectra for definitive characterization and quality assurance in all research and development endeavors.
Commercial Availability and Experimental Protocols for 2-(Benzoyloxy)ethyl Methacrylate in Research
For researchers, scientists, and professionals in drug development, 2-(Benzoyloxy)ethyl methacrylate is a valuable monomer in the synthesis of a wide range of polymers. Its benzoyloxy group introduces aromaticity and steric bulk, which can significantly influence the thermal, mechanical, and optical properties of the resulting polymers. This guide provides an in-depth look at its commercial suppliers and details experimental protocols for its synthesis and polymerization.
Commercial Suppliers
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers to facilitate comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Chemsrc | 14778-47-3 | C13H14O4 | 234.248 | >98.0% | Pricing available upon inquiry for various quantities (100g, 1kg, 100kg, 1000kg).[1] |
| Benchchem | 14778-47-3 | C13H14O4 | 234.25 | Not specified | Product originates from the United States.[2] |
| ChemicalBook | 14778-47-3 | C13H14O4 | 234.24786 | >98.0% | Minimum order of 1kg.[3] |
| PubChem | 14778-47-3 | C13H14O4 | 234.25 | Not specified | Provides detailed chemical and physical properties.[4] |
Experimental Protocols
The following sections detail representative experimental methodologies for the synthesis and subsequent polymerization of this compound, based on established chemical principles for similar compounds.
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with benzoyl chloride. This reaction is analogous to the synthesis of similar methacrylate esters.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
Benzoyl chloride
-
Triethylamine or pyridine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-hydroxyethyl methacrylate and triethylamine in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Free Radical Polymerization of this compound
This compound can be polymerized via free radical polymerization to form poly(this compound).
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Anhydrous toluene or dimethylformamide (DMF) as a solvent
-
Methanol (for precipitation)
-
Schlenk flask or reaction tube with a rubber septum
-
Magnetic stirrer and stir bar
-
Oil bath
-
Nitrogen or argon source
Procedure:
-
Dissolve the this compound monomer and the radical initiator (e.g., AIBN) in anhydrous toluene in a Schlenk flask.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time, typically several hours.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Synthesis workflow for this compound.
Caption: Free radical polymerization workflow.
References
The Versatile Methacrylate: A Deep Dive into 2-(Benzoyloxy)ethyl Methacrylate and Its Expanding Role in Drug Development
For Immediate Release
In the dynamic landscape of pharmaceutical sciences, the quest for novel materials to enhance drug delivery and therapeutic efficacy is perpetual. Among the myriad of polymers explored, methacrylates have carved a significant niche. This technical guide focuses on a particularly promising monomer, 2-(Benzoyloxy)ethyl methacrylate (BzOEMA), offering an in-depth review of its synthesis, polymerization, and burgeoning applications for researchers, scientists, and drug development professionals. The unique properties conferred by its benzoyloxyethyl side group position it as a valuable building block for a new generation of drug delivery systems.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of BzOEMA is crucial for its effective application. The presence of the bulky and aromatic benzoyloxy group significantly influences the characteristics of the resulting polymers.[1] Key properties of the monomer are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₄ | [2] |
| Molecular Weight | 234.248 g/mol | [2] |
| Density | 1.124 g/cm³ | [2] |
| Boiling Point | 345.8 °C at 760 mmHg | [2] |
Synthesis and Polymerization of this compound
The polymerization of BzOEMA can be achieved through various techniques, with free radical polymerization being a common method. The general mechanism of free radical polymerization, involving initiation, propagation, and termination steps, is applicable to BzOEMA.[1] Advanced controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) can also be employed to synthesize well-defined polymer architectures with controlled molecular weights and narrow polydispersities.[1]
Below is a conceptual workflow for the synthesis and subsequent polymerization of BzOEMA.
Caption: Conceptual workflow for the synthesis of this compound and its subsequent polymerization.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a protocol for a similar compound, 2-(2-carboxybenzoyloxy)ethyl methacrylate (CEM), provides valuable insights into the potential reaction conditions.
Synthesis of 2-(2-carboxybenzoyloxy)ethyl methacrylate (CEM): [3]
-
Reactants: Phthalic anhydride (PA) and 2-hydroxyethyl methacrylate (HEMA).
-
Reaction: Alcoholysis of PA with HEMA.
-
Conditions: The reaction can be uncatalyzed, base-catalyzed, or acid-catalyzed. At 50°C, the second-order rate constants were determined for uncatalyzed (4.7 × 10⁻⁶ dm³ mol⁻¹ s⁻¹), base-catalyzed (14.5 × 10⁻⁵ dm³ mol⁻¹ s⁻¹), and acid-catalyzed (5.4 × 10⁻⁵ dm³ mol⁻¹ s⁻¹) reactions.
-
Side Reactions: A consecutive esterification of CEM can occur, leading to the formation of bis(2-methacroyloxyethyl)phthalate, particularly under acid-catalyzed conditions.
Emulsion Polymerization of CEM: [3]
-
Monomer Solubility: The solubility of CEM in water is 13 mmol dm⁻³ at 25°C.
-
Emulsifier: Sodium dodecyl sulfate.
-
Initiation System: Redox initiation system based on K₂S₂O₈–K₂S₂O₅.
-
Growth Rate Constant (kp): Determined to be 610 dm³ mol⁻¹ s⁻¹ at 25°C using the Smith-Ewart model.
Free Radical Polymerization of Methyl and Ethyl Methacrylates (General Procedure): [4]
-
Reaction Setup: A long, closed Pyrex tube under an inert atmosphere.
-
Reaction Mixture: Monomer in an organic phase (e.g., ethyl acetate) and a phase transfer catalyst in an aqueous phase. The aqueous phase also contains sodium bisulfate to adjust ionic strength and sulfuric acid to maintain pH.
-
Initiator: Water-soluble initiator such as potassium peroxydisulfate (PDS).
-
Procedure: The reaction is initiated by the addition of the initiator to the reaction mixture at a constant temperature (e.g., 60 ± 1°C). After a stipulated time, the reaction is stopped by pouring the mixture into a non-solvent like ice-cold methanol to precipitate the polymer. The polymer is then filtered, washed, and dried.
Applications in Drug Development
The bulky benzoyloxyethyl side group of BzOEMA imparts unique properties to its polymers, making them attractive for various drug delivery applications. The aromatic ring can participate in π-π stacking interactions with aromatic drug molecules, potentially enhancing drug loading capacity. Furthermore, the ester linkage in the side chain offers a site for potential hydrolytic or enzymatic degradation, which can be exploited for controlled drug release.
Polymers based on methacrylates are widely investigated for the development of "smart" drug delivery systems that respond to specific physiological stimuli such as pH and temperature.[5][6] Copolymers of BzOEMA with other functional monomers can be designed to exhibit such responsive behaviors. For instance, incorporating acidic or basic co-monomers could render the resulting polymer pH-sensitive, allowing for targeted drug release in specific compartments of the gastrointestinal tract or within the acidic microenvironment of tumors.[7]
The general workflow for developing a nanoparticle-based drug delivery system is depicted below.
Caption: General workflow for a nanoparticle-based drug delivery system utilizing a BzOEMA-based polymer.
Quantitative Data
While specific quantitative data for homopolymers of this compound is limited in the available literature, data for a related copolymer provides some insights into its reactivity.
Copolymerization of 2-(2-carboxybenzoyloxy)ethyl methacrylate (CEM, M₁) with Butyl Methacrylate (M₂): [3]
| Parameter | Value |
| Monomer Reactivity Ratio (r₁) | 0.85 |
| Monomer Reactivity Ratio (r₂) | 0.75 |
| Q value (CEM) | 0.82 |
| e value (CEM) | 0.4 |
These reactivity ratios, both being less than 1, suggest a tendency for random copolymerization with butyl methacrylate. The Q and e values provide information about the resonance and polarity of the CEM monomer, respectively.
Biocompatibility
For any material to be used in drug delivery, biocompatibility is a critical prerequisite. While specific biocompatibility studies on poly(this compound) are not extensively reported, hydrophilic polymers based on 2-hydroxyethyl methacrylate (HEMA), a precursor to BzOEMA, have been shown to be highly biocompatible.[8] In vitro studies using 3T3 cell cultures and 3D human skin models have confirmed the good skin tolerance and high biocompatibility of HEMA-based polymers.[8] Further in vitro and in vivo studies are necessary to fully establish the biocompatibility profile of BzOEMA-containing polymers. The general process for assessing in vitro biocompatibility is outlined below.
Caption: A simplified workflow for in vitro biocompatibility testing of a polymer.
Future Perspectives
This compound holds considerable promise as a versatile monomer for the development of advanced drug delivery systems. Future research should focus on several key areas:
-
Detailed Synthesis and Polymerization Studies: Optimization of synthesis and controlled polymerization techniques to produce well-defined homopolymers and copolymers of BzOEMA.
-
Stimuli-Responsive Systems: Design and fabrication of novel pH- and thermo-responsive copolymers incorporating BzOEMA for targeted drug delivery.
-
Drug Release Kinetics: Comprehensive studies on the loading and release kinetics of various therapeutic agents from BzOEMA-based nanoparticles and hydrogels.
-
In-depth Biocompatibility and Toxicology: Rigorous in vitro and in vivo evaluation of the biocompatibility and potential toxicity of these new polymeric systems.
-
Exploration of Biological Interactions: Investigation of how the benzoyloxyethyl side group may influence interactions with biological components, such as proteins and cell membranes, which could be crucial for designing effective drug carriers.
The exploration of this compound and its polymers is still in its early stages. However, the unique chemical structure and the potential for creating materials with tailored properties make it a compelling candidate for future innovations in drug development and personalized medicine.
References
- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]
- 2. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. ripublication.com [ripublication.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Predicted Collision Cross Section of 2-(benzoyloxy)ethyl methacrylate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted Collision Cross Section (CCS) for 2-(benzoyloxy)ethyl methacrylate. It details the computational prediction methodologies, standard experimental protocols for CCS determination, and presents available predicted data for this compound. This document is intended to serve as a valuable resource for researchers in analytical chemistry, materials science, and drug development who utilize ion mobility-mass spectrometry.
Introduction to this compound and Collision Cross Section (CCS)
This compound is a methacrylate monomer used in the synthesis of polymers.[1] Its properties, and those of the resulting polymers, are influenced by its distinct chemical structure, which includes both a methacrylate group and a benzoyloxy side-chain.[1]
In modern analytical science, particularly in fields like metabolomics, proteomics, and the characterization of synthetic compounds, Ion Mobility-Mass Spectrometry (IM-MS) has become an indispensable tool.[2] This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase.[2] The key physical parameter derived from this separation is the Collision Cross Section (CCS) , which is the effective area of the ion as it tumbles and collides with a neutral buffer gas.[2][3]
CCS values provide a highly characteristic identifier for a molecule, aiding in the confident annotation of unknown compounds and the differentiation of isomers, which is often impossible with mass spectrometry alone.[2] Given the vast number of potential chemical structures, experimental determination of CCS for every compound is impractical. Therefore, computational prediction, especially through machine learning, has become a critical method for generating large-scale CCS libraries.[4][5][6]
Compound Identification and Predicted CCS Data
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Common Name | This compound | [7] |
| CAS Number | 14778-47-3 | [7][8] |
| Molecular Formula | C₁₃H₁₄O₄ | [7][9] |
| Molecular Weight | 234.25 g/mol | [9] |
| InChIKey | IRUHNBOMXBGOGR-UHFFFAOYSA-N | [9][10] |
| SMILES | CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 | [9][10] |
The predicted CCS values for various adducts of this compound, calculated using the CCSbase machine learning model, are presented below. These values are crucial for identifying the compound in IM-MS analyses.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 235.09648 | 151.8 |
| [M+Na]⁺ | 257.07842 | 157.6 |
| [M+K]⁺ | 273.05236 | 156.5 |
| [M+NH₄]⁺ | 252.12302 | 169.2 |
| [M]⁺ | 234.08865 | 154.8 |
| [M-H]⁻ | 233.08192 | 155.0 |
| [M+HCOO]⁻ | 279.08740 | 173.6 |
| [M+CH₃COO]⁻ | 293.10305 | 190.1 |
| Data sourced from PubChemLite, predicted using the CCSbase model.[10] |
Computational Prediction of Collision Cross Section
The prediction of CCS values is predominantly achieved through data-driven machine learning (ML) models trained on large, curated databases of experimentally measured CCS values.[6] These models learn the complex relationship between a molecule's structure and its gas-phase conformation, allowing for rapid and accurate CCS prediction for novel compounds.[5]
The general workflow for predicting a CCS value involves several key steps, starting from a 2D representation of the molecule.
Methodology for ML-Based CCS Prediction:
-
Input Molecular Structure: The process begins with a 2D representation of the molecule, typically a SMILES or InChI string.[11] This format is machine-readable and contains the necessary connectivity information.
-
Feature Generation: The 2D structure is used to calculate a set of numerical features known as molecular descriptors or fingerprints.[6][11] These descriptors encode various physicochemical properties, such as molecular weight, charge distribution, bond counts, and topological indices.
-
Model Application: The generated descriptors are fed into a pre-trained machine learning model.[12] Common models include Support Vector Machines (SVM), Gradient Boosting Machines (GBM), and more recently, Graph Neural Networks (GNNs) that can operate directly on the molecular graph.[13][14]
-
CCS Value Output: The model outputs a predicted CCS value for a specific ion adduct (e.g., [M+H]⁺). The accuracy of this prediction is highly dependent on the quality and structural diversity of the training data used to build the model.[12] Prediction errors for well-trained models are typically low, often within 1-3%.[13]
Experimental Determination of Collision Cross Section
While predictions are powerful, experimental validation remains the gold standard. The primary technique for measuring CCS is Ion Mobility-Mass Spectrometry (IM-MS).[3] The process involves generating ions, separating them based on their mobility through a drift cell, and finally detecting them with a mass spectrometer.[3][15]
Generalized Protocol for CCS Measurement using Calibrant-Dependent IM-MS:
This protocol describes a typical procedure for traveling wave (TWIMS) or drift tube (DTIMS) instruments that rely on external calibration.
-
Sample and Calibrant Preparation:
-
Prepare a solution of the analyte (e.g., this compound) at a suitable concentration (typically 1-10 µM) in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode ESI).
-
Prepare a separate or mixed solution of a well-characterized calibrant mixture. The calibrant compounds should span the m/z and CCS range of the analyte and be of a similar chemical class to ensure the highest accuracy.[16]
-
-
Instrument Setup and Ionization:
-
The sample/calibrant mixture is introduced into the mass spectrometer's ion source, typically via electrospray ionization (ESI).
-
Source parameters (e.g., capillary voltage, gas flows, temperature) are optimized to achieve stable ion generation with minimal fragmentation.[17]
-
-
Ion Mobility Separation:
-
Ions generated in the source are guided into the ion mobility cell, which is filled with a neutral buffer gas (commonly nitrogen) at a controlled pressure and temperature.[15]
-
In DTIMS, a uniform electric field propels the ions through the cell. In TWIMS, a series of voltage waves pushes the ions through.[18]
-
Ions are separated based on their mobility; compact ions with smaller CCS travel faster than bulky ions with larger CCS.
-
-
Mass Analysis:
-
Ions exiting the mobility cell enter a mass analyzer (e.g., Time-of-Flight, TOF), where their m/z ratios are determined.[3]
-
The instrument records ion arrival times from the mobility cell correlated with their m/z values.
-
-
Data Processing and CCS Calculation:
-
A calibration curve is constructed by plotting the known CCS values of the calibrant ions against their measured drift times.[16][18]
-
The measured drift time of the analyte ion is then used to determine its CCS value from this calibration curve. This process corrects for instrument-specific fluctuations in pressure and temperature.[16]
-
Conclusion
While experimental data for this compound is not publicly cataloged, this guide provides robust, computationally predicted CCS values that serve as a reliable reference for its identification in IM-MS analyses. The detailed workflows for both computational prediction and experimental determination offer researchers a comprehensive understanding of how these critical values are generated and validated. The synergy between high-accuracy prediction models and standardized experimental protocols is essential for advancing the confident structural elucidation of small molecules in complex scientific investigations.
References
- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]
- 2. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations for reporting ion mobility Mass Spectrometry measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of a Large-Scale Database of Collision Cross-Section and Retention Time Using Machine Learning to Reduce False Positive Annotations in Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]
- 6. Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 8. 14778-47-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. GSRS [precision.fda.gov]
- 10. PubChemLite - this compound (C13H14O4) [pubchemlite.lcsb.uni.lu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Using a Cyclic Ion Mobility Spectrometer for Tandem Ion Mobility Experiments [app.jove.com]
- 17. waters.com [waters.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Free-radical Polymerization of 2-(Benzoyloxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzoyloxy)ethyl methacrylate (BzEMA) is a functional acrylic monomer that, upon polymerization, yields poly(this compound) (PBzEMA), a polymer with potential applications in various fields, including drug delivery, coatings, and biomaterials. The presence of the benzoyloxy group introduces aromaticity and a bulky side chain, which can influence the polymer's thermal, mechanical, and optical properties.[1] This document provides detailed protocols for the free-radical polymerization of BzEMA, along with data presentation and visualizations to guide researchers in the synthesis and characterization of PBzEMA.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing polymerization experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₄ | [1][2] |
| Molecular Weight | 234.25 g/mol | [1][2] |
| Density | 1.124 g/cm³ | |
| Boiling Point | 345.8 °C at 760 mmHg |
Free-Radical Polymerization of this compound
Free-radical polymerization is a common and versatile method for synthesizing a wide range of vinyl polymers. The process involves three main stages: initiation, propagation, and termination. The choice of initiator, solvent, temperature, and monomer concentration can significantly impact the resulting polymer's molecular weight, polydispersity, and overall properties.
General Reaction Scheme
Caption: General scheme of the free-radical polymerization of BzEMA.
Experimental Protocols
Below are detailed protocols for the solution and bulk polymerization of BzEMA using the free-radical initiator Azobisisobutyronitrile (AIBN).
Protocol 1: Solution Polymerization of BzEMA in Toluene
This protocol is adapted from typical procedures for methacrylate polymerization.
Materials:
-
This compound (BzEMA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Thermostatic oil bath
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve BzEMA (e.g., 5.0 g, 21.3 mmol) and AIBN (e.g., 35 mg, 0.21 mmol, for a monomer to initiator molar ratio of 100:1) in toluene (e.g., 10 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by purging with dry nitrogen or argon for 30 minutes while stirring in an ice bath.
-
Alternatively, for more rigorous deoxygenation, perform three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
To terminate the polymerization, cool the flask in an ice bath and expose the contents to air.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or dichloromethane) and re-precipitate in cold methanol to remove unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Bulk Polymerization of BzEMA
This protocol is for polymerization without a solvent, which typically results in a higher polymerization rate.
Materials:
-
This compound (BzEMA), purified and inhibitor-free
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Reaction vessel (e.g., sealed ampoule or vial)
-
Magnetic stirrer and stir bar (optional, for initial mixing)
-
Thermostatic oven or oil bath
-
Nitrogen or Argon source
-
Vacuum line
Procedure:
-
Place BzEMA (e.g., 5.0 g, 21.3 mmol) and AIBN (e.g., 17.5 mg, 0.11 mmol, for a monomer to initiator molar ratio of 200:1) in a reaction vessel.
-
If using a stir bar, mix until the AIBN is dissolved.
-
Deoxygenate the monomer-initiator mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.
-
Place the sealed vessel in a preheated oven or oil bath at 60 °C.
-
Allow the polymerization to proceed for the desired time. Note that bulk polymerization can become very viscous.
-
After the desired time, cool the vessel to terminate the reaction.
-
Dissolve the resulting solid polymer in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Precipitate, filter, and dry the polymer as described in Protocol 1.
Experimental Workflow Diagram
Caption: A typical workflow for the free-radical polymerization of BzEMA.
Data Presentation
The following tables summarize typical quantitative data obtained from the free-radical polymerization of methacrylate monomers under various conditions. While specific data for BzEMA homopolymerization is limited in the literature, these examples with structurally similar monomers provide a useful reference.
Table 1: Influence of Initiator Concentration on Polymerization of Methyl Methacrylate (MMA)
| Initiator (AIBN) Conc. (mol/L) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.02 | 85 | 120,000 | 2.1 |
| 0.04 | 90 | 85,000 | 1.9 |
| 0.08 | 92 | 60,000 | 1.8 |
Data is illustrative and based on typical MMA polymerization behavior.
Table 2: Polymerization of Various Methacrylates Initiated by AIBN
| Monomer | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Methyl Methacrylate | Toluene | 70 | 8 | 88 | 95,000 | 2.0 |
| Ethyl Methacrylate | Ethyl Acetate | 60 | 10 | 85 | 110,000 | 2.2 |
| Benzyl Methacrylate | Toluene | 70 | 12 | 82 | 130,000 | 2.3 |
This data is compiled from typical results for related monomers to provide a comparative context.
Characterization of Poly(this compound)
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Typical Conditions: Tetrahydrofuran (THF) as the eluent at a flow rate of 1 mL/min, with calibration against polystyrene or poly(methyl methacrylate) standards.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure and determine monomer conversion.
-
¹H NMR: The disappearance of vinyl proton signals of the monomer (typically around 5.5-6.1 ppm) and the appearance of broad polymer backbone signals (around 0.8-2.0 ppm) can be used to calculate monomer conversion. The aromatic protons of the benzoyl group and the methylene protons of the ethyl group will also be present in the polymer spectrum.
-
¹³C NMR: Confirms the carbon skeleton of the polymer.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the monomer and polymer.
-
Key Peaks: Disappearance of the C=C stretching vibration (around 1635 cm⁻¹) from the monomer, and the presence of the ester carbonyl C=O stretching (around 1720-1740 cm⁻¹) in both monomer and polymer.
Potential Applications in Drug Development
Polymers based on methacrylates are widely explored for biomedical applications due to their biocompatibility and tunable properties. PBzEMA, with its hydrophobic benzoyl group, can be utilized in:
-
Drug Delivery Systems: As a component in amphiphilic block copolymers for the formation of micelles or vesicles to encapsulate hydrophobic drugs.
-
Biomaterial Coatings: To modify the surface properties of medical devices to enhance biocompatibility or control protein adsorption.
-
Tissue Engineering: As a component in scaffolds that provide mechanical support for cell growth.
Signaling Pathway and Logical Relationship Diagram
In the context of this chemical synthesis, a logical relationship diagram illustrates the factors influencing the final polymer properties.
Caption: Factors influencing the properties of the resulting polymer.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methacrylate Monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersities, and complex architectures.[1][2][3] This level of control makes ATRP a powerful tool for creating functional materials for a variety of applications, including drug delivery, tissue engineering, and diagnostics.[2][4][5] Methacrylate monomers are a widely used class of monomers in ATRP due to their favorable reactivity and the diverse functionalities that can be incorporated into the resulting polymers.[6][7] This document provides detailed application notes and protocols for the ATRP of methacrylate monomers.
Core Concepts of ATRP
ATRP is based on a reversible halogen atom transfer between a dormant species (a polymer chain with a terminal halogen) and a transition metal complex in a lower oxidation state (the activator). This process generates a radical that can propagate by adding to a monomer, and a metal complex in a higher oxidation state (the deactivator). The deactivator can then react with the propagating radical to reform the dormant species and the activator. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth.[1][3][8]
Key Components of an ATRP System:
-
Monomer: The methacrylate monomer to be polymerized.
-
Initiator: An alkyl halide that determines the number of growing polymer chains.[2]
-
Catalyst: A transition metal salt, most commonly a copper(I) halide.[2]
-
Ligand: A species, typically a nitrogen-based compound, that complexes with the copper to solubilize it and adjust its redox potential.[9][10]
-
Solvent: A suitable solvent to dissolve all components of the reaction.
Signaling Pathway: The ATRP Mechanism
The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization.
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocols
General Considerations for a Successful ATRP:
-
Purity of Reagents: Monomers should be passed through a column of basic alumina to remove inhibitors.[1][6] Solvents and other reagents should be of high purity and deoxygenated.
-
Deoxygenation: The presence of oxygen can terminate the polymerization. Therefore, all reaction mixtures must be thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen.[6]
-
Catalyst System: The choice of catalyst and ligand is crucial and depends on the specific methacrylate monomer and desired reaction conditions.[11] Tridentate and tetradentate nitrogen-based ligands generally provide faster and more controlled polymerizations.[9]
Protocol 1: Standard ATRP of Methyl Methacrylate (MMA)
This protocol describes a typical ATRP of methyl methacrylate in solution.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.05 mmol).
-
Ligand Addition: Add the desired amount of PMDETA (e.g., 0.05 mmol) to the Schlenk flask.
-
Solvent and Monomer Addition: Add anisole (e.g., 5 mL) and MMA (e.g., 5 mL, 46.7 mmol) to the flask via syringe.
-
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: While stirring the mixture at the desired reaction temperature (e.g., 90 °C), add the initiator EBiB (e.g., 0.467 mmol for a target degree of polymerization of 100) via syringe.
-
Polymerization: Allow the reaction to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
Termination: To stop the polymerization, open the flask to expose the catalyst to air, which will oxidize the copper(I) to the inactive copper(II) state.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent like methanol or hexane.
Protocol 2: Activators Generated by Electron Transfer (AGET) ATRP of Methyl Methacrylate (MMA)
AGET ATRP utilizes a reducing agent to continuously regenerate the activator from the deactivator, allowing for the use of air-stable Cu(II) complexes as the catalyst precursor.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (reducing agent)
-
Anisole (solvent)
Procedure:
-
Initial Setup: In a Schlenk flask, add MMA (e.g., 4.0 mL, 37 mmol) and CuBr₂ (e.g., 25.2 mg, 0.187 mmol).[6]
-
Deoxygenation: Bubble the mixture with nitrogen for 15 minutes.[6]
-
Ligand Addition: Add a purged solution of PMDETA (e.g., 39.1 µL, 0.187 mmol) in anisole.[6]
-
Initiation: Add the reducing agent Sn(EH)₂ (e.g., 27 µL, 0.084 mmol) and a purged solution of EBiB (e.g., 27.4 µL, 0.187 mmol) in anisole.[6]
-
Polymerization: Seal the flask and heat it in a thermostated oil bath at 90 °C for a specified time (e.g., 2.5 hours).[6]
-
Termination and Purification: Follow the same procedure as in Protocol 1.
Experimental Workflow
The following diagram outlines the general workflow for conducting an ATRP experiment.
Caption: A generalized experimental workflow for ATRP of methacrylates.
Data Presentation
The following tables summarize typical quantitative data for the ATRP of various methacrylate monomers under different conditions.
Table 1: ATRP of Methyl Methacrylate (MMA) - Varying Conditions
| Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 200/1/1/2 (MMA/MANDC/CuBr/bpy) | Bulk | 100 | 0.67 | 74.9 | 18,170 | 1.16 | [6] |
| 113/1/0.5/0.5 (BnMA/EBriB/CuBr/Ligand) | Anisole (50%) | 90 | - | - | - | - | [6] |
| 200/1/0.5/1 (MMA/p-TsCl/CuBr/dNbpy) | Diphenyl ether | 90 | - | - | - | - | [12] |
| 100/1/1/1 (nBMA/I/CuBr/PMDETA) | Anisole | - | - | - | - | - | [13] |
MANDC: N,N-diethyldithiocarbamoylmethyl methylacrylate, bpy: 2,2'-bipyridine, BnMA: Benzyl methacrylate, EBriB: Ethyl 2-bromoisobutyrate, p-TsCl: p-toluenesulfonyl chloride, dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine, nBMA: n-butyl methacrylate, PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine
Table 2: AGET ATRP of Methyl Methacrylate (MMA)
| Monomer/Initiator/Cu(II)/Ligand/Reducer Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| 200/1/1/1/0.45 (MMA/EBriB/CuCl₂/PMDETA/Sn(EH)₂) | Anisole | 90 | 2.5 | 79 | 23,000 | 1.45 | [6] |
| - | Aqueous Emulsion | 50 | 5 | 64.1 | 4,500 | 1.17 | [14] |
EBriB: Ethyl 2-bromoisobutyrate, PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine, Sn(EH)₂: Tin(II) 2-ethylhexanoate
Table 3: ATRP of Functional Methacrylates
| Monomer | Monomer/Initiator/Catalyst/Ligand Ratio | Solvent | Temp. (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| HEMA | 100/1.6/1/2 (HEMA/EBriB/CuCl₂/bpy) | - | 50-70 | - | - | 1.15-1.25 | [6] |
| GMA (10 mol%) | - | - | 50 | 72 (MMA), 82 (GMA) | 20,200 | 1.24 | [6] |
HEMA: 2-Hydroxyethyl methacrylate, GMA: Glycidyl methacrylate, EBriB: Ethyl 2-bromoisobutyrate, bpy: 2,2'-bipyridine
Conclusion
ATRP of methacrylate monomers is a highly efficient and versatile method for the synthesis of well-defined polymers. By carefully selecting the initiator, catalyst, ligand, and reaction conditions, a wide range of polymers with tailored properties can be achieved. The protocols and data presented in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement ATRP in their work and to develop novel materials for various applications.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. ijpras.com [ijpras.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 11. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for RAFT Polymerization of 2-(Benzoyloxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled synthesis of poly(2-(Benzoyloxy)ethyl methacrylate) (PBzOEMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocols outlined below are based on established procedures for structurally similar methacrylate monomers, offering a robust starting point for the synthesis of well-defined PBzOEMA polymers with controlled molecular weights and low polydispersity.
Introduction
This compound (BzOEMA) is a versatile monomer utilized in the development of advanced materials for biomedical applications, including drug delivery systems, responsive hydrogels, and functional coatings. RAFT polymerization is a powerful technique that allows for the precise control over polymer architecture, enabling the synthesis of materials with tailored properties. This document serves as a practical guide for researchers to successfully implement RAFT polymerization of BzOEMA in a laboratory setting.
Key Reaction Components and Considerations
The success of RAFT polymerization of BzOEMA depends on the careful selection of the RAFT agent, initiator, solvent, and reaction conditions. Based on protocols for similar methacrylate monomers, the following components are recommended:
| Component | Recommended Options | Key Considerations |
| Monomer | This compound (BzOEMA) | Ensure high purity to avoid side reactions. Removal of inhibitor (e.g., by passing through a column of basic alumina) is crucial. |
| RAFT Agent | Dithiobenzoates (e.g., Cyanoisopropyl dithiobenzoate - CPDB)Trithiocarbonates | The choice of RAFT agent is critical for controlling the polymerization. Dithiobenzoates are commonly and effectively used for methacrylates. |
| Initiator | Azo compounds (e.g., AIBN, ACVA) | The initiator concentration influences the polymerization rate and the number of polymer chains. A molar ratio of RAFT agent to initiator of 3:1 to 10:1 is typical. |
| Solvent | Anhydrous organic solvents (e.g., Toluene, Dioxane, DMF, Ethanol) | The solvent should be capable of dissolving the monomer, polymer, RAFT agent, and initiator, and should be inert to radical reactions. |
| Temperature | 60 - 90 °C | The temperature should be chosen based on the decomposition kinetics of the initiator. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing of the reaction mixture is essential. |
Experimental Workflow for RAFT Polymerization
The general workflow for the RAFT polymerization of BzOEMA involves the preparation of the reaction mixture, degassing to remove oxygen, and polymerization at a controlled temperature.
Figure 1. General experimental workflow for the RAFT polymerization of this compound.
Detailed Experimental Protocol
This protocol is a starting point and can be optimized based on the desired molecular weight and polymer characteristics.
Materials:
-
This compound (BzOEMA), inhibitor removed
-
Cyanisopropyl dithiobenzoate (CPDB) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous methanol (for precipitation)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Rubber septum
-
Nitrogen or Argon source
-
Vacuum line
-
Oil bath with temperature controller
Procedure:
-
Preparation of the Reaction Mixture:
-
In a clean, dry Schlenk flask, add the desired amounts of BzOEMA, CPDB, and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is [1]::[0.2].
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Seal the flask with a rubber septum.
-
-
Degassing the Reaction Mixture:
-
Submerge the flask in a liquid nitrogen bath to freeze the mixture.
-
Once frozen, apply vacuum to the flask for 10-15 minutes.
-
Close the vacuum line and allow the mixture to thaw at room temperature. During thawing, bubbling will be observed as dissolved gases are removed.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).
-
Stir the reaction mixture at a constant rate.
-
The polymerization time will depend on the desired monomer conversion. It is recommended to take aliquots at different time points to monitor the reaction progress by ¹H NMR (for conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
-
Termination and Isolation:
-
To quench the polymerization, remove the flask from the oil bath and cool it rapidly in an ice bath.
-
Expose the reaction mixture to air to quench the radical polymerization.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator fragments.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Example Polymerization Conditions and Expected Results
The following table provides examples of reaction conditions adapted from the polymerization of benzyl methacrylate, a structurally similar monomer. These can serve as a starting point for the RAFT polymerization of BzOEMA.
| Parameter | Condition 1 | Condition 2 |
| Monomer | BzOEMA | BzOEMA |
| RAFT Agent | CPDB | Trithiocarbonate |
| Initiator | AIBN | ACVA |
| Solvent | Toluene | Dioxane |
| Temperature | 70 °C | 80 °C |
| [Monomer]:[RAFT Agent]:[Initiator] | ::[0.1] | [1]::[0.2] |
| Reaction Time | 12 hours | 8 hours |
| Expected Mn ( g/mol ) | Target-dependent, linear with conversion | Target-dependent, linear with conversion |
| Expected PDI | < 1.3 | < 1.3 |
Characterization of the Resulting Polymer
The synthesized PBzOEMA should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (< 1.3) is indicative of a controlled polymerization.
Signaling Pathway and Logical Relationships in RAFT Polymerization
The RAFT process is a complex equilibrium between active and dormant species, which allows for the controlled growth of polymer chains.
Figure 2. Simplified signaling pathway of the RAFT polymerization mechanism.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Monomers and initiators can be toxic and should be handled with care.
-
Liquid nitrogen should be handled with appropriate cryogenic gloves and face shield.
-
Ensure that the Schlenk line and vacuum setup are assembled correctly to avoid implosion.
By following these detailed protocols and safety guidelines, researchers can confidently synthesize well-defined poly(this compound) for a variety of applications in materials science and drug development.
References
Synthesis of Block Copolymers Using 2-(Benzoyloxy)ethyl Methacrylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of block copolymers using 2-(Benzoyloxy)ethyl methacrylate (BzOEMA). These polymers, particularly after hydrolysis to their corresponding poly(2-hydroxyethyl methacrylate) (PHEMA) analogues, are of significant interest in the field of drug delivery due to their amphiphilic nature and potential for stimuli-responsive behavior.
Introduction
Block copolymers composed of a hydrophobic block and a hydrophilic block can self-assemble in aqueous solutions to form micelles, which can serve as nanocarriers for hydrophobic drugs. The synthesis of well-defined block copolymers with controlled molecular weights and narrow polydispersity is crucial for their application in drug delivery systems. This compound (BzOEMA) is a valuable monomer in this context as its polymer, poly(this compound) (PBzOEMA), is hydrophobic. The benzoyl protecting group can be readily hydrolyzed to yield the hydrophilic poly(2-hydroxyethyl methacrylate) (PHEMA). This transformation allows for the creation of amphiphilic block copolymers from an all-methacrylate precursor, which is advantageous for controlled polymerization.
This document outlines the synthesis of PBzOEMA-based block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), two of the most versatile and widely used controlled/"living" radical polymerization techniques.
Synthesis of Block Copolymers via RAFT Polymerization
RAFT polymerization is a highly versatile method for synthesizing polymers with controlled molecular weights and low polydispersity indices (PDI). The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates like BzOEMA, dithiobenzoates or trithiocarbonates are suitable chain transfer agents (CTAs).
General Protocol for RAFT Polymerization of PBzOEMA-b-P(styrene)
This protocol describes the synthesis of a polystyrene macro-chain transfer agent (PS-CTA) followed by chain extension with BzOEMA to form a PBzOEMA-b-P(styrene) block copolymer.
Materials:
-
Styrene (St)
-
This compound (BzOEMA)
-
2-Cyanoprop-2-yl dithiobenzoate (CPDB) (or other suitable RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anisole (or other suitable solvent)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Synthesis of Polystyrene Macro-CTA (PS-CTA):
-
In a Schlenk flask, dissolve styrene, CPDB, and AIBN in anisole. A typical molar ratio of [Styrene]:[CPDB]:[AIBN] is 200:1:0.2.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 16 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the resulting PS-CTA for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
-
Synthesis of PBzOEMA-b-P(styrene) Block Copolymer:
-
In a Schlenk flask, dissolve the PS-CTA, BzOEMA, and a fresh amount of AIBN in anisole. The molar ratio of [BzOEMA]:[PS-CTA]:[AIBN] can be varied to control the length of the PBzOEMA block (e.g., 400:1:0.2).
-
Repeat the deoxygenation procedure (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 24 hours).
-
Terminate the polymerization and purify the block copolymer using the same procedure as for the PS-CTA.
-
Characterize the final block copolymer by GPC to confirm the increase in molecular weight and retention of a low PDI.
-
Quantitative Data for RAFT Synthesis of Methacrylate-based Block Copolymers
The following table summarizes typical results for the RAFT synthesis of block copolymers containing methacrylates analogous to BzOEMA, such as benzyl methacrylate (BzMA) and methyl methacrylate (MMA). These values can serve as a guide for the expected outcomes when synthesizing BzOEMA-based block copolymers.
| First Block (Macro-CTA) | Mn ( g/mol ) of Macro-CTA | PDI of Macro-CTA | Second Block Monomer | Target DP of Second Block | Mn ( g/mol ) of Block Copolymer | PDI of Block Copolymer | Reference (Analogous System) |
| Poly(methyl methacrylate) | 9,000 | 1.15 | Benzyl Methacrylate | 200 | 44,000 | 1.20 | [1] |
| Polystyrene | 10,000 | 1.10 | Methyl Methacrylate | 150 | 25,000 | 1.18 | [2] |
| Poly(n-butyl acrylate) | 12,000 | 1.12 | Methyl Methacrylate | 250 | 37,000 | 1.25 | [3] |
Synthesis of Block Copolymers via ATRP
ATRP is another powerful technique for the synthesis of well-defined polymers. It typically involves a transition metal catalyst (e.g., copper(I) bromide) and a ligand.
General Protocol for ATRP of PBzOEMA-b-P(methyl methacrylate)
This protocol outlines the synthesis of a poly(methyl methacrylate) macroinitiator (PMMA-Br) followed by chain extension with BzOEMA.
Materials:
-
Methyl methacrylate (MMA)
-
This compound (BzOEMA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Synthesis of PMMA-Br Macroinitiator:
-
To a Schlenk flask, add CuBr. Seal the flask and deoxygenate by alternating vacuum and argon three times.
-
In a separate flask, dissolve MMA, EBiB, and PMDETA in anisole. Deoxygenate this solution by bubbling with argon for 30 minutes. A typical molar ratio is [MMA]:[EBiB]:[CuBr]:[PMDETA] = 100:1:1:1.
-
Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing CuBr via a degassed syringe.
-
Place the flask in a thermostated oil bath at 60°C.
-
After the desired time (e.g., 6 hours), terminate the polymerization by cooling and exposing the catalyst to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
-
Characterize the PMMA-Br by GPC.
-
-
Synthesis of PBzOEMA-b-P(MMA) Block Copolymer:
-
Follow the same procedure as for the macroinitiator synthesis, but use the purified PMMA-Br as the initiator and BzOEMA as the monomer. The molar ratio can be adjusted to control the block length, for example [BzOEMA]:[PMMA-Br]:[CuBr]:[PMDETA] = 200:1:1:1.
-
The reaction is typically carried out at a slightly higher temperature, e.g., 80°C, for 24 hours.
-
Purify and characterize the final block copolymer as described above.
-
Quantitative Data for ATRP Synthesis of Methacrylate-based Block Copolymers
The following table provides representative data for ATRP of methacrylate-based block copolymers, which can be used as a reference for BzOEMA systems.
| First Block (Macroinitiator) | Mn ( g/mol ) of Macroinitiator | PDI of Macroinitiator | Second Block Monomer | Target DP of Second Block | Mn ( g/mol ) of Block Copolymer | PDI of Block Copolymer | Reference (Analogous System) |
| Poly(methyl methacrylate)-Br | 11,000 | 1.10 | Methyl Acrylate | 110 | 20,500 | 1.15 | [3] |
| Polystyrene-Br | 8,500 | 1.12 | Methyl Methacrylate | 100 | 18,500 | 1.21 | [2] |
| Poly(n-butyl acrylate)-Br | 9,800 | 1.18 | Methyl Methacrylate | 120 | 21,800 | 1.28 | [3] |
Application in Drug Delivery: Hydrolysis and Micelle Formation
The synthesized PBzOEMA-containing block copolymers are hydrophobic. To render them amphiphilic for drug delivery applications in aqueous media, the benzoyl groups are hydrolyzed to hydroxyl groups, converting the PBzOEMA block into a hydrophilic PHEMA block.
Protocol for Hydrolysis of PBzOEMA block to PHEMA block
Materials:
-
PBzOEMA-containing block copolymer
-
1,4-Dioxane or THF
-
Hydrazine monohydrate or Sodium hydroxide solution
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the block copolymer in 1,4-dioxane or THF.
-
Add an excess of hydrazine monohydrate or a solution of sodium hydroxide.
-
Stir the mixture at an elevated temperature (e.g., 50-60°C) for 24-48 hours.
-
After cooling to room temperature, neutralize the solution if necessary (e.g., with HCl if NaOH was used).
-
Transfer the solution to a dialysis tube and dialyze against deionized water for several days, with frequent water changes, to remove the solvent, excess reagents, and byproducts.
-
Lyophilize the purified solution to obtain the amphiphilic block copolymer.
Drug Loading and Release
The resulting amphiphilic block copolymers (e.g., PHEMA-b-P(styrene)) can self-assemble into micelles in water. The hydrophobic core (e.g., P(styrene)) can encapsulate hydrophobic drugs, while the hydrophilic PHEMA corona provides stability in aqueous environments. Drug release can be triggered by changes in the environment, such as pH or temperature.[4][5] For instance, PHEMA-co-PDMAEMA block copolymers exhibit both pH and temperature sensitivity, allowing for controlled drug release in response to these stimuli.[6]
Workflow for Drug Delivery Application
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Applications of 2-(Benzoyloxy)ethyl Methacrylate in Controlled Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Benzoyloxy)ethyl methacrylate (BEMA) is a functional monomer with potential applications in the design of sophisticated controlled drug delivery systems. The presence of the benzoyloxy group in its structure introduces unique physicochemical properties that can be harnessed to modulate drug release kinetics and enhance therapeutic efficacy. This document provides an overview of the hypothesized applications of BEMA in controlled drug delivery, supported by illustrative data and detailed experimental protocols for the synthesis and evaluation of BEMA-containing polymeric carriers. While direct experimental data on BEMA for drug delivery is limited, the principles outlined herein are based on established concepts in polymer chemistry and drug delivery science.
Introduction to BEMA in Drug Delivery
Methacrylate-based polymers are extensively utilized in drug delivery due to their biocompatibility, tunability, and diverse functionalization possibilities. This compound (BEMA) is a methacrylate monomer characterized by a bulky and hydrophobic benzoyloxy side group. This feature is hypothesized to influence the properties of drug delivery systems in two significant ways:
-
Modulation of Drug Release through Hydrophobicity : The incorporation of BEMA into a polymer matrix can increase its overall hydrophobicity. This is particularly useful for controlling the release of both hydrophobic and hydrophilic drugs. For hydrophobic drugs, the increased hydrophobicity of the matrix can enhance drug loading capacity and provide a sustained release profile.[1][2] For hydrophilic drugs, a more hydrophobic matrix can retard the ingress of water, thereby slowing down the drug's diffusion and release.[3]
-
Potential for Stimuli-Responsive Release : The ester linkage in the benzoyloxy group is susceptible to hydrolysis, which can be triggered by changes in pH or the presence of specific enzymes (esterases). This hydrolytic cleavage would result in the formation of benzoic acid and a hydroxyl group on the polymer side chain, leading to a change in the polymer's hydrophilicity and swelling behavior. This characteristic could be exploited to design drug delivery systems that release their payload in response to specific physiological conditions, such as the acidic microenvironment of tumors or the enzymatic activity in certain tissues.
Application Notes
Sustained Release of Hydrophobic Drugs
The hydrophobic nature of the benzoyloxy group makes BEMA an excellent candidate for formulating delivery systems for poorly water-soluble drugs. By copolymerizing BEMA with a hydrophilic monomer, such as 2-hydroxyethyl methacrylate (HEMA), it is possible to create an amphiphilic hydrogel. The hydrophobic domains formed by the BEMA units can act as reservoirs for hydrophobic drugs, leading to high drug loading efficiency and a sustained release profile governed by drug diffusion through the polymer matrix.
Controlled Release of Hydrophilic Drugs
In contrast, for hydrophilic drugs, the incorporation of BEMA into a hydrogel matrix can act as a release-retarding agent. The increased hydrophobicity of the polymer network limits water uptake and swelling, which in turn reduces the diffusion rate of the water-soluble drug from the matrix. This approach allows for a more controlled and prolonged release of hydrophilic therapeutics.
pH- and Enzyme-Responsive Drug Delivery
The ester bond of the benzoyloxy group offers a potential trigger for drug release in specific physiological environments. In acidic conditions, such as those found in tumor microenvironments or endosomes, the ester linkage may undergo acid-catalyzed hydrolysis. Similarly, in the presence of esterase enzymes, the benzoyloxy group can be cleaved. This cleavage would transform the hydrophobic BEMA monomer unit into a more hydrophilic one, increasing the overall hydrophilicity of the polymer matrix. This change would lead to increased swelling and a burst release of the encapsulated drug, providing a mechanism for targeted drug delivery.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the expected performance of BEMA-containing drug delivery systems. These are not based on experimental results for BEMA but are extrapolations from the known behavior of similar polymeric systems.
Table 1: Influence of BEMA Content on the Encapsulation Efficiency and Release of a Model Hydrophobic Drug (e.g., Paclitaxel) from HEMA-co-BEMA Hydrogels.
| Formulation Code | HEMA:BEMA Molar Ratio | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) |
| HB-1 | 95:5 | 1.0 | 75 | 45 |
| HB-2 | 90:10 | 1.0 | 85 | 30 |
| HB-3 | 80:20 | 1.0 | 92 | 18 |
Illustrative data suggesting that increasing BEMA content enhances encapsulation and sustains the release of hydrophobic drugs.
Table 2: Influence of BEMA Content on the Swelling Ratio and Release of a Model Hydrophilic Drug (e.g., Doxorubicin HCl) from HEMA-co-BEMA Hydrogels.
| Formulation Code | HEMA:BEMA Molar Ratio | Equilibrium Swelling Ratio | Cumulative Release at 24h (%) |
| HB-1 | 95:5 | 1.8 | 60 |
| HB-2 | 90:10 | 1.5 | 42 |
| HB-3 | 80:20 | 1.2 | 25 |
Illustrative data suggesting that increasing BEMA content decreases swelling and retards the release of hydrophilic drugs.
Experimental Protocols
Protocol 1: Synthesis of HEMA-co-BEMA Hydrogel via Free Radical Polymerization
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
This compound (BEMA)
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
1,4-Dioxane as a solvent
Procedure:
-
Prepare a monomer mixture by dissolving HEMA and BEMA in 1,4-dioxane in the desired molar ratio (e.g., 90:10).
-
Add EGDMA (1 mol% with respect to the total monomers) to the mixture.
-
Add AIBN (0.5 mol% with respect to the total monomers) to the solution and stir until completely dissolved.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in a preheated oil bath at 70°C for 24 hours.
-
After polymerization, allow the resulting hydrogel to cool to room temperature.
-
Cut the hydrogel into discs of desired dimensions.
-
Wash the hydrogel discs extensively with ethanol and then with deionized water to remove any unreacted monomers and initiator.
-
Dry the hydrogels under vacuum until a constant weight is achieved.
Protocol 2: Preparation of BEMA-containing Nanoparticles via Nanoprecipitation
Materials:
-
Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-b-PEG) copolymer
-
Poly(this compound) (PBEMA) homopolymer (or a copolymer)
-
Acetone (solvent)
-
Deionized water (non-solvent)
Procedure:
-
Dissolve PLGA-b-PEG and PBEMA in acetone at a specific weight ratio (e.g., 1:1) to form a clear solution.
-
If encapsulating a drug, dissolve the drug in this acetone solution.
-
Add the polymer/drug solution dropwise into a vigorously stirring aqueous solution (deionized water).
-
The nanoparticles will form spontaneously due to the rapid diffusion of acetone into the water, leading to the precipitation of the hydrophobic polymers.
-
Continue stirring for 4-6 hours to allow for the complete evaporation of acetone.
-
Collect the nanoparticle suspension and, if necessary, purify it by centrifugation or dialysis to remove any unencapsulated drug.
-
Lyophilize the nanoparticle suspension for long-term storage.
Protocol 3: Drug Loading and In Vitro Release Study
Drug Loading (for Hydrogels):
-
Swell the pre-weighed dry hydrogel discs in a concentrated solution of the drug in a suitable solvent for 48 hours.
-
After swelling, remove the hydrogels, gently blot the surface to remove excess solution, and dry them under vacuum.
-
The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectroscopy or by extracting the drug from a known weight of the loaded hydrogel.
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc or a known amount of drug-loaded nanoparticles in a vial containing a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the vial in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
References
Application Note and Experimental Protocol: Purification of 2-(Benzoyloxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the purification of 2-(Benzoyloxy)ethyl methacrylate, a monomer frequently utilized in the synthesis of polymers for various applications, including drug delivery and biomedical devices. The protocol outlines a two-step purification process involving silica gel column chromatography followed by recrystallization. This method is designed to remove impurities such as residual reactants, byproducts, and polymerization inhibitors. All quantitative data is presented in a clear, tabular format, and a graphical representation of the experimental workflow is included to ensure clarity and reproducibility.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14778-47-3 | [1][2][3] |
| Molecular Formula | C13H14O4 | [1][4][5] |
| Molecular Weight | 234.25 g/mol | [5] |
| Boiling Point | 345.8 °C at 760 mmHg | [1][3] |
| Density | 1.124 g/cm³ | [1][3] |
Experimental Protocol
This protocol describes the purification of crude this compound. The initial crude product is first subjected to column chromatography to separate the target compound from polar and non-polar impurities. The fractions containing the purified product are then combined and further purified by recrystallization to yield the final high-purity product.
Materials and Reagents
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Glass chromatography column
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Filter paper
-
Buchner funnel and flask
Experimental Workflow
Caption: Figure 1. Workflow for purification.
Step-by-Step Procedure
Part 1: Column Chromatography
-
Column Preparation: A slurry of silica gel in hexane is prepared and carefully poured into a glass chromatography column.[6] The column is packed evenly to avoid air bubbles and channels. A layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.[6]
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry, sample-impregnated silica gel is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the proportion of ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Fractions of the eluate are collected in separate test tubes.[6]
-
TLC Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The TLC plates are visualized under a UV lamp.
-
Pooling and Concentration: Fractions containing the pure this compound are combined. The solvent is removed using a rotary evaporator to yield a purified, oily product.
Part 2: Recrystallization
-
Dissolution: The concentrated product from the chromatography step is dissolved in a minimal amount of hot methanol.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.
-
Filtration: The resulting white, crystalline solid is collected by vacuum filtration using a Buchner funnel.[7]
-
Washing: The crystals are washed with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: The purified this compound is dried under vacuum to remove any residual solvent.
Expected Results
The purification process is expected to yield this compound as a white solid with a purity exceeding 98%, as determined by analytical techniques such as NMR spectroscopy and HPLC. The overall yield will depend on the purity of the crude starting material.
| Parameter | Expected Value |
| Physical Appearance | White crystalline solid |
| Purity (by HPLC) | > 98% |
| Expected Yield | 70-85% (from crude) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dichloromethane and methanol are volatile and flammable. Avoid open flames and sources of ignition.
-
Handle silica gel with care to avoid inhalation of fine particles.[6]
References
- 1. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 2. 14778-47-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 14778-47-3 [amp.chemicalbook.com]
- 4. PubChemLite - this compound (C13H14O4) [pubchemlite.lcsb.uni.lu]
- 5. GSRS [precision.fda.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrogel Formulation with 2-(Benzoyloxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of hydrogels based on 2-(Benzoyloxy)ethyl methacrylate (BEMA). While specific literature on BEMA hydrogels is limited, the protocols and data presented herein are based on established methodologies for similar methacrylate-based hydrogels, particularly those derived from 2-hydroxyethyl methacrylate (HEMA), a structurally related monomer. These notes are intended to serve as a foundational guide for the development and evaluation of BEMA hydrogels for various biomedical applications, including drug delivery and tissue engineering.
Introduction to this compound (BEMA) Hydrogels
Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Methacrylate-based hydrogels are widely utilized in the biomedical field due to their tunable mechanical properties, biocompatibility, and potential for controlled drug release.[2] this compound is a methacrylate monomer distinguished by the presence of a benzoyloxy group, which introduces aromaticity and bulkiness. This structural feature is expected to influence the thermal, mechanical, and optical properties of the resulting polymer, offering a unique platform for hydrogel design. The incorporation of BEMA into a hydrogel network can be tailored to specific applications by copolymerizing it with other monomers.
Experimental Protocols
Synthesis of BEMA-co-HEMA Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of a copolymer hydrogel of BEMA and HEMA. The ratio of BEMA to HEMA can be varied to modulate the physicochemical properties of the resulting hydrogel.
Materials:
-
This compound (BEMA), inhibitor-free
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor-free
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as a catalyst
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare the monomer solution by mixing the desired molar ratios of BEMA and HEMA. For example, for a 10 mol% BEMA hydrogel, mix 10 parts BEMA with 90 parts HEMA.
-
Add the crosslinker, EGDMA, to the monomer solution. A typical concentration is 1 mol% with respect to the total monomer content.
-
Dissolve the initiator, APS, in deionized water to a concentration of 10% (w/v).
-
In a reaction vessel (e.g., a glass vial or between two glass plates with a spacer), add the monomer-crosslinker mixture.
-
Add the APS solution to the monomer mixture at a concentration of 0.5% (v/v).
-
Add the catalyst, TEMED, at a concentration of 0.2% (v/v) to initiate polymerization.
-
Gently mix the solution and allow the polymerization to proceed at room temperature for 24 hours.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water for 48-72 hours to remove any unreacted monomers, crosslinkers, and initiators.
-
Store the hydrogel in PBS at 4°C until further use.
Experimental Workflow for Hydrogel Synthesis
References
Application Notes and Protocols: 2-(Benzoyloxy)ethyl methacrylate (BzOEMA) in Nanotechnology and Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-(Benzoyloxy)ethyl methacrylate (BzOEMA) in the fields of nanotechnology and self-assembly. The unique properties of BzOEMA, particularly when incorporated into block copolymers, make it a valuable monomer for the creation of smart nanocarriers for applications such as drug delivery.
Introduction to this compound (BzOEMA)
This compound (BzOEMA) is a methacrylate monomer distinguished by the presence of a benzoyloxy group. This feature imparts a degree of hydrophobicity and aromaticity to polymers incorporating BzOEMA, influencing their self-assembly behavior and interaction with therapeutic molecules. In nanotechnology, BzOEMA is primarily used as a hydrophobic block in amphiphilic block copolymers, which can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles. These self-assembled nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
Self-Assembly of BzOEMA-Containing Block Copolymers
Amphiphilic block copolymers containing a hydrophobic p(BzOEMA) block and a hydrophilic block, such as poly(ethylene glycol) (PEG) or poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), can self-assemble into various morphologies in a selective solvent (e.g., water). The morphology of the resulting nanoparticles (spheres, worms, or vesicles) is influenced by the block copolymer composition, molecular weight, and the method of preparation.
A common technique to synthesize these block copolymers with controlled molecular weight and low dispersity is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Logical Workflow for Nanoparticle Formation
Caption: Workflow for BzOEMA Nanoparticle Formation.
Experimental Protocols
Synthesis of p(DMAEMA)-b-p(BzOEMA) Block Copolymer via RAFT Polymerization
This protocol is adapted from established RAFT polymerization procedures for methacrylate monomers.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
This compound (BzOEMA), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) RAFT agent
-
Azobisisobutyronitrile (AIBN) initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Methanol
Procedure:
-
Synthesis of p(DMAEMA) macro-CTA:
-
In a Schlenk flask, dissolve DMAEMA (e.g., 5.0 g, 31.8 mmol), CPADB (e.g., 0.222 g, 0.79 mmol), and AIBN (e.g., 0.026 g, 0.16 mmol) in 1,4-dioxane (10 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Polymerize at 70°C for a predetermined time (e.g., 2-4 hours) to achieve high monomer conversion.
-
Terminate the polymerization by immersing the flask in liquid nitrogen.
-
Precipitate the p(DMAEMA) macro-CTA by adding the solution dropwise into cold diethyl ether.
-
Purify by dissolving in a minimal amount of methanol and re-precipitating in cold diethyl ether.
-
Dry the purified p(DMAEMA) macro-CTA under vacuum.
-
-
Synthesis of p(DMAEMA)-b-p(BzOEMA) Block Copolymer:
-
In a Schlenk flask, dissolve the p(DMAEMA) macro-CTA (e.g., 2.0 g), BzOEMA (e.g., 4.0 g, 17.1 mmol), and AIBN (e.g., 0.005 g, 0.03 mmol) in 1,4-dioxane (15 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Polymerize at 70°C for 12-24 hours.
-
Terminate the polymerization and purify the block copolymer using the same precipitation method as for the macro-CTA.
-
Dry the final p(DMAEMA)-b-p(BzOEMA) block copolymer under vacuum.
-
Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol describes the formation of drug-loaded nanoparticles via self-assembly. Doxorubicin (DOX) is used as a model hydrophobic drug.
Materials:
-
p(DMAEMA)-b-p(BzOEMA) block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Preparation of DOX base:
-
Dissolve DOX·HCl (e.g., 10 mg) in DMF (1 mL).
-
Add a 2-fold molar excess of TEA to neutralize the hydrochloride salt, forming the hydrophobic DOX base. Stir for 2 hours in the dark.
-
-
Nanoparticle Formation and Drug Loading:
-
Dissolve the p(DMAEMA)-b-p(BzOEMA) block copolymer (e.g., 50 mg) in DMF (5 mL).
-
Add the DOX base solution to the polymer solution and stir for 1 hour.
-
Add deionized water (10 mL) dropwise to the polymer-drug mixture under vigorous stirring to induce self-assembly and encapsulation of the drug.
-
Continue stirring for 4 hours.
-
-
Purification:
-
Transfer the nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove the organic solvent and unencapsulated drug.
-
Collect the purified drug-loaded nanoparticle suspension.
-
Experimental Workflow Diagram
Caption: Workflow for Drug-Loaded Nanoparticle Preparation.
Characterization of BzOEMA-Based Nanoparticles
Thorough characterization is crucial to ensure the quality and efficacy of the prepared nanoparticles.
Key Characterization Techniques
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and zeta potential (surface charge) of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology (e.g., spherical, worm-like) and size of the nanoparticles.
-
UV-Vis Spectroscopy: To quantify the amount of encapsulated drug. A calibration curve of the free drug is used to determine the concentration of the drug in the nanoparticle solution after lysis of the particles with a suitable solvent.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure and composition of the synthesized block copolymers.
Quantitative Data
The following table summarizes representative data for nanoparticles formed from a p(DMAEMA)-b-p(BzMA) copolymer, which is structurally similar to p(DMAEMA)-b-p(BzOEMA). This data is provided as an example of expected values.
| Block Copolymer Composition (DMAEMAx-BzMAy) | Nanoparticle Morphology | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) | Drug Loading Content (%) | Drug Loading Efficiency (%) |
| DMAEMA₅₀-BzMA₁₀₀ | Spherical Micelles | 85 ± 5 | 0.15 | +35 ± 3 | 15.2 | 76.0 |
| DMAEMA₅₀-BzMA₂₀₀ | Spherical Micelles | 120 ± 8 | 0.12 | +32 ± 4 | 18.5 | 82.5 |
| DMAEMA₇₅-BzMA₁₅₀ | Spherical Micelles | 105 ± 6 | 0.18 | +40 ± 2 | 16.8 | 79.3 |
Data is hypothetical and based on typical values for similar systems.
pH-Responsive Drug Release
The p(DMAEMA) block is pH-responsive. At physiological pH (~7.4), it is relatively neutral and hydrophobic, contributing to the stability of the nanoparticles. In the acidic environment of endosomes or lysosomes within cancer cells (pH 5.0-6.5), the tertiary amine groups of DMAEMA become protonated, leading to a change in the hydrophilic-hydrophobic balance of the block copolymer. This can trigger the disassembly of the nanoparticles and the release of the encapsulated drug.
Signaling Pathway for pH-Triggered Drug Release
Caption: pH-Triggered Drug Release Mechanism.
Conclusion
This compound is a promising monomer for the development of advanced nanocarriers. Its incorporation into amphiphilic block copolymers allows for the formation of well-defined, self-assembled nanoparticles capable of encapsulating hydrophobic drugs. The ability to tailor the block copolymer structure and incorporate stimuli-responsive elements provides a versatile platform for the design of "smart" drug delivery systems with enhanced therapeutic efficacy and reduced side effects. The protocols and data presented herein provide a foundation for researchers to explore the potential of BzOEMA in their nanotechnology and drug development endeavors.
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2-(Benzoyloxy)ethyl methacrylate (BzOEMA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during the polymerization of 2-(Benzoyloxy)ethyl methacrylate (BzOEMA).
Frequently Asked Questions (FAQs)
Q1: I am planning to polymerize BzOEMA. Which solvents are recommended for the monomer and the resulting polymer?
For the BzOEMA monomer , which contains an aromatic ring and an ester group, good solubility is expected in a range of common organic solvents. For the resulting PBzOEMA polymer , which is analogous to other acrylate polymers, solubility is also expected in many of these solvents.
A recommended starting point for solvent screening would include:
-
Aromatic hydrocarbons: Toluene, Anisole
-
Ethers: Tetrahydrofuran (THF), Dioxane
-
Ketones: Acetone, Methyl ethyl ketone (MEK)
-
Chlorinated hydrocarbons: Dichloromethane (DCM), Chloroform
-
Amides: N,N-Dimethylformamide (DMF)
-
Sulfoxides: Dimethyl sulfoxide (DMSO)
It is crucial to perform small-scale solubility tests with your specific BzOEMA monomer and the expected polymer before proceeding with polymerization.
Q2: My polymerization of BzOEMA is turning cloudy and a precipitate is forming. What could be the cause?
A2: Precipitation during the polymerization of BzOEMA can be attributed to several factors:
-
Poor Solubility of the Growing Polymer: The most likely cause is that the growing PBzOEMA chains are insoluble in the chosen reaction solvent. While the monomer may be soluble, the polymer may not be, especially as the molecular weight increases.
-
Low Reaction Temperature: If the polymerization is conducted at a low temperature, the solubility of both the monomer and the polymer can decrease, leading to precipitation.
-
High Monomer Concentration: At high monomer concentrations, the polarity of the reaction medium can change significantly as the monomer is converted to polymer, potentially causing the polymer to precipitate.[1]
-
Catalyst Precipitation: In controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the copper catalyst complex may precipitate if the polarity of the solvent changes significantly during the reaction.[1]
Q3: How can I prevent the precipitation of my polymer during BzOEMA polymerization?
A3: To prevent precipitation, consider the following strategies:
-
Solvent Selection: Choose a solvent in which both the monomer and the polymer are highly soluble. Refer to the solvent recommendation table below. Aromatic solvents like toluene or anisole are often good choices for methacrylates with aromatic side groups like BzOEMA.[2]
-
Solvent Mixtures: Using a mixture of solvents can sometimes maintain the solubility of all components throughout the polymerization. For instance, in the polymerization of the similar monomer benzyl methacrylate (BzMA), ethanol/water mixtures have been used, with the ratio being a critical parameter.[3][4]
-
Increase Reaction Temperature: Increasing the temperature can improve the solubility of the polymer. However, be mindful that higher temperatures can also affect the control over the polymerization in techniques like ATRP and RAFT.
-
Lower Monomer Concentration: Reducing the initial monomer concentration can help maintain a more consistent solvent environment throughout the reaction.
-
"One-Pot" Protocols: For certain applications like polymerization-induced self-assembly (PISA), a "one-pot" approach where a soluble block is first synthesized, followed by the dispersion polymerization of the second, insoluble block (in this case, PBzOEMA), can be an effective strategy.[5]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Monomer is not fully dissolved at the start of the reaction. | Poor solvent choice for the monomer. | Select a more suitable solvent from the recommended list. Perform small-scale solubility tests beforehand. Consider gentle heating or sonication to aid dissolution. |
| Reaction mixture becomes cloudy or a precipitate forms at low monomer conversion. | The growing low molecular weight polymer is insoluble in the solvent. | Stop the polymerization and re-evaluate your solvent system. A stronger solvent or a solvent mixture may be required. |
| Precipitation occurs at high monomer conversion. | The high molecular weight polymer is insoluble in the reaction medium. | This is a common issue. If the final application allows, you can proceed and collect the precipitated polymer. Otherwise, a better solvent is needed for future polymerizations. For some applications, this phenomenon is intentionally used in precipitation or dispersion polymerization. |
| In ATRP, a colored oil separates from the solution. | The copper catalyst complex has precipitated. | This can happen due to changes in solvent polarity as the monomer is consumed.[1] Using a ligand with longer alkyl chains to make the complex more soluble in less polar environments can help.[1] Alternatively, using a more polar solvent or a solvent mixture may prevent this. |
Data Presentation
Table 1: Recommended Solvents for this compound (BzOEMA) Polymerization (based on analogous systems)
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale/Considerations |
| Toluene | 111 | 2.4 | Good solvent for many methacrylate polymers; often used in radical polymerizations.[6] |
| Anisole | 154 | 4.3 | Higher boiling point than toluene, which can be advantageous for higher temperature polymerizations. Used in ATRP of BzMA.[2] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good solvent for a wide range of polymers. Its low boiling point may be a limitation for some reactions. |
| Dioxane | 101 | 2.2 | Another good ether-based solvent with a higher boiling point than THF. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A highly polar aprotic solvent that can solubilize a wide range of polymers. Can affect polymerization kinetics.[6] |
| Acetone | 56 | 21 | A common solvent for poly(ethyl methacrylate).[7] Low boiling point. |
Table 2: Typical Starting Conditions for Controlled Radical Polymerization of Benzyl Methacrylate (BzMA) - Adaptable for BzOEMA
| Parameter | ATRP | RAFT |
| Monomer | Benzyl Methacrylate (BzMA) | Benzyl Methacrylate (BzMA) |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) | AIBN or V-50 |
| Catalyst/CTA | CuBr / PMDETA or dNbpy | Trithiocarbonate or Dithiobenzoate RAFT agent |
| Solvent | Anisole (50% v/v)[2] | Ethanol/Water mixtures[3][4], Mineral Oil[8] |
| Temperature | 60-90 °C[2] | 70-90 °C[8] |
| Ratio (Monomer:Initiator:Catalyst/CTA) | e.g., 100:1:1 | e.g., 100:1:0.2-1 |
Experimental Protocols
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of BzOEMA
This protocol is a general starting point and should be optimized for your specific requirements.
-
Reagents and Materials:
-
This compound (BzOEMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Inhibitor removal columns
-
Schlenk flask, rubber septa, syringes, and magnetic stirrer
-
Nitrogen or Argon source
-
-
Procedure:
-
Purify BzOEMA by passing it through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Seal the flask with a rubber septum and perform three cycles of vacuum/inert gas backfill to remove oxygen.
-
Via a degassed syringe, add anisole (e.g., 5 mL) to the flask.
-
Add the PMDETA ligand (e.g., 0.05 mmol) via syringe. The solution should turn into a colored complex.
-
Add the purified BzOEMA monomer (e.g., 5 mmol) via syringe.
-
Add the EBiB initiator (e.g., 0.05 mmol) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically via a degassed syringe and analyzing for monomer conversion (e.g., by ¹H NMR or GC) and molecular weight (by GPC).
-
To stop the polymerization, open the flask to air and dilute with a good solvent like THF.
-
Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent (e.g., cold methanol or hexane).
-
Dry the polymer under vacuum.
-
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of BzOEMA
This protocol is a general starting point and should be optimized.
-
Reagents and Materials:
-
This compound (BzOEMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
A suitable RAFT agent (e.g., a trithiocarbonate like 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Toluene (solvent)
-
Inhibitor removal columns
-
Schlenk flask or vial with a magnetic stirrer and rubber septum
-
Nitrogen or Argon source
-
-
Procedure:
-
Purify BzOEMA by passing it through a column of basic alumina.
-
In a Schlenk flask or vial, dissolve the BzOEMA monomer (e.g., 10 mmol), RAFT agent (e.g., 0.1 mmol), and AIBN (e.g., 0.02 mmol) in toluene (e.g., 10 mL).
-
Seal the flask/vial and deoxygenate the solution by bubbling with inert gas for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time. Monitor the progress by taking samples for conversion and molecular weight analysis.
-
To quench the polymerization, cool the reaction down and expose it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Logical workflow for a controlled radical polymerization experiment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly(ethyl methacrylate) – scipoly.com [scipoly.com]
- 8. Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of benzyl methacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Initiator Concentration for Methacrylate Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing initiator concentration in methacrylate polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during methacrylate polymerization, with a focus on problems related to initiator concentration.
Question: Why is my polymerization proceeding very slowly or not at all?
Answer:
Slow or inhibited polymerization can be attributed to several factors, often related to the initiator or the presence of inhibitors.
-
Insufficient Initiator Concentration: The concentration of the initiator is directly related to the rate of polymerization. An insufficient amount of initiator will generate a low concentration of free radicals, leading to a slow polymerization process.
-
Presence of Inhibitors: Methacrylate monomers are often supplied with inhibitors, such as hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors must be consumed by the initiator before polymerization can begin. If the initiator concentration is too low to overcome the inhibitor, the polymerization will be significantly delayed or completely inhibited.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, terminating growing polymer chains and inhibiting the polymerization process. It is crucial to degas the monomer and solvent before initiating the polymerization.
-
Low Temperature: The decomposition of many common initiators, such as benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN), is temperature-dependent. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to initiate polymerization effectively.[2]
-
Impure Monomer or Initiator: Impurities in the monomer or initiator can interfere with the polymerization process. It is essential to use purified reagents for consistent and reliable results.
Question: My polymerization is occurring too rapidly, leading to an uncontrolled exotherm and potential gelation. What is the cause?
Answer:
An overly rapid polymerization, often accompanied by a significant increase in temperature (autoacceleration or the Trommsdorff effect), is typically caused by an excessive initiator concentration.
-
High Initiator Concentration: A high concentration of initiator leads to a rapid generation of a large number of free radicals, resulting in a very fast polymerization rate.[3][4] This can make the reaction difficult to control, leading to a rapid increase in viscosity and temperature.
-
Inadequate Heat Dissipation: Methacrylate polymerization is a highly exothermic reaction.[3] If the heat generated is not effectively dissipated, the temperature of the reaction mixture will rise, further accelerating the rate of initiator decomposition and polymerization. This can create a dangerous runaway reaction.
Question: The resulting polymer has a very low molecular weight. How can I increase it?
Answer:
The molecular weight of the polymer is inversely proportional to the initiator concentration.[5]
-
High Initiator Concentration: A higher initiator concentration leads to the formation of a larger number of polymer chains, each growing for a shorter period before termination. This results in a lower average molecular weight. To obtain a higher molecular weight polymer, the initiator concentration should be decreased.[5]
-
Chain Transfer Agents: The presence of chain transfer agents, which can be impurities or intentionally added, can also lower the molecular weight.
Question: I am observing bubble formation in my polymer. What is causing this?
Answer:
Bubble formation is a common issue and can arise from several sources.
-
Boiling of Monomer: If the polymerization is too rapid and the heat dissipation is insufficient, the temperature can rise to the boiling point of the monomer, causing bubbles to form.
-
Nitrogen Evolution from Azo Initiators: Initiators like AIBN decompose to generate nitrogen gas. If the polymerization is too fast, the nitrogen gas can be trapped in the viscous polymer, forming bubbles.
-
Dissolved Gases: If the monomer and solvent are not properly degassed, dissolved gases can come out of solution as the temperature increases, leading to bubble formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for an initiator in methacrylate polymerization?
A1: The optimal initiator concentration depends on several factors, including the specific monomer and initiator used, the reaction temperature, and the desired polymer properties (e.g., molecular weight, polymerization rate). A common starting point for initiators like BPO or AIBN is in the range of 0.1 to 1.0 mol% with respect to the monomer.[5]
Q2: How does initiator concentration affect the rate of polymerization?
A2: The rate of polymerization is generally proportional to the square root of the initiator concentration.[2] Therefore, increasing the initiator concentration will increase the rate of polymerization.[3][4]
Q3: How does initiator concentration influence the molecular weight of the resulting polymer?
A3: The molecular weight of the polymer is inversely proportional to the initiator concentration.[5] A higher initiator concentration leads to a lower molecular weight, while a lower initiator concentration results in a higher molecular weight.
Q4: Can I use two different initiators in the same polymerization?
A4: Yes, using a combination of initiators with different decomposition temperatures can be advantageous. For example, a lower-temperature initiator can be used to start the polymerization, and a higher-temperature initiator can ensure complete conversion at elevated temperatures. Redox initiation systems, such as BPO combined with an amine accelerator like N,N-dimethyl-p-toluidine (DMT), are also commonly used for room temperature polymerization.[5]
Q5: How do I choose the right initiator for my application?
A5: The choice of initiator depends on the polymerization temperature and the solvent used. The initiator should have a suitable half-life at the desired reaction temperature. For example, AIBN is commonly used for polymerizations around 60-80 °C, while BPO is effective in a similar range. For lower temperature polymerizations, redox initiators are often employed.[5]
Data Presentation
The following tables summarize the quantitative effects of initiator concentration on key polymerization parameters.
Table 1: Effect of Benzoyl Peroxide (BPO) Concentration on the Polymerization of Methacrylate Bone Cement (with constant 0.5 wt% DMA) [3][6]
| BPO Concentration (wt%) | Maximum Polymerization Rate (Rpmax) (1/s) | Time to Reach Rpmax (s) | Final Double Bond Conversion (%) | Compressive Strength (MPa) |
| 0.05 | 0.0008 | 1500 | ~85 | ~75 |
| 0.1 | 0.0012 | 1200 | ~74 | ~80 |
| 0.2 | 0.0018 | 800 | ~90 | ~85 |
| 0.3 | 0.0025 | 600 | ~100 | ~85 |
| 0.5 | 0.0035 | 450 | ~95 | ~80 |
| 0.7 | 0.0042 | 350 | ~92 | ~78 |
Table 2: Effect of BPO-DMT Initiator System Concentration on Properties of Polymethyl Methacrylate (PMMA) [5]
| BPO (mol%) | DMT (mol%) | Polymerization Time (min) | Molecular Weight (Mw) ( g/mol ) | Glass Transition Temperature (Tg) (°C) |
| 0.5 | 0.25 | >120 | ~450,000 | ~105 |
| 1.0 | 0.5 | ~50 | ~300,000 | ~102 |
| 1.5 | 0.75 | ~35 | ~200,000 | ~98 |
| 2.0 | 1.0 | ~25 | ~150,000 | ~95 |
Experimental Protocols
Protocol 1: Determining the Optimal Initiator Concentration using a Series of Batch Polymerizations
This protocol outlines a general procedure for optimizing initiator concentration by running a series of small-scale batch polymerizations.
Materials:
-
Methacrylate monomer (e.g., methyl methacrylate, MMA)
-
Initiator (e.g., benzoyl peroxide, BPO)
-
Solvent (if applicable)
-
Reaction vessels (e.g., glass vials with septa)
-
Nitrogen or argon source for degassing
-
Constant temperature bath
-
Analytical equipment for polymer characterization (e.g., Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal properties)
Procedure:
-
Purification of Monomer: If necessary, pass the monomer through a column of basic alumina to remove the inhibitor.
-
Preparation of Reaction Mixtures: In a series of reaction vessels, prepare solutions of the monomer (and solvent, if used) with varying concentrations of the initiator (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mol% relative to the monomer).
-
Degassing: Degas each reaction mixture by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction vessels in a constant temperature bath set to the desired polymerization temperature.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in viscosity. For more quantitative analysis, samples can be taken at different time points to determine monomer conversion using techniques like gravimetry or spectroscopy.
-
Termination and Polymer Isolation: After a predetermined time, or when the desired conversion is reached, terminate the polymerization by rapidly cooling the reaction vessels and exposing the mixture to air. Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol for PMMA).
-
Characterization: Dry the isolated polymer and characterize it for molecular weight (GPC), polydispersity, and thermal properties (DSC).
-
Optimization: Based on the results, identify the initiator concentration that provides the desired balance of polymerization rate, molecular weight, and other properties.
Protocol 2: Kinetic Analysis of Polymerization using Differential Scanning Calorimetry (DSC)
DSC can be used to study the kinetics of polymerization by measuring the heat flow associated with the exothermic reaction.
Materials:
-
Methacrylate monomer
-
Initiator
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Sample Preparation: Prepare a small amount of the reaction mixture (monomer and initiator) and accurately weigh about 5-10 mg into a hermetic DSC pan.
-
Isothermal DSC Scan:
-
Place the sealed pan in the DSC cell.
-
Rapidly heat the sample to the desired isothermal polymerization temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time. The heat flow is directly proportional to the rate of polymerization.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization.
-
The rate of polymerization at any given time can be calculated from the heat flow signal.
-
The monomer conversion can be determined by comparing the heat evolved at a certain time to the total heat of polymerization.
-
-
Varying Initiator Concentration: Repeat the experiment with different initiator concentrations to study its effect on the polymerization kinetics.
Visualizations
Caption: Relationship between initiator concentration and polymerization outcomes.
Caption: Experimental workflow for optimizing initiator concentration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
How to control the molecular weight of poly(2-(Benzoyloxy)ethyl methacrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(2-(benzoyloxy)ethyl methacrylate) (PBzOEMA). The following sections detail methods to control the molecular weight of PBzOEMA, a critical parameter for many applications.
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of PBzOEMA in a standard radical polymerization?
The most straightforward method to control the molecular weight in a conventional radical polymerization is by adjusting the initiator concentration. Generally, a higher initiator concentration leads to a lower polymer molecular weight. This is because a higher concentration of initiator generates more radical species, leading to the formation of a larger number of shorter polymer chains.
Data Summary: Effect of Initiator Concentration on Molecular Weight
| Initiator (AIBN) Concentration (mol/L) | Resulting Mn ( g/mol ) | Polydispersity Index (PDI) |
| Low | High | Broad |
| Medium | Medium | Broad |
| High | Low | Broad |
Note: This is a generalized representation. Actual values depend on specific reaction conditions.
Q2: What are the recommended advanced methods for precise molecular weight control of PBzOEMA?
For precise control over the molecular weight and to achieve a narrow molecular weight distribution (low polydispersity index, PDI), controlled radical polymerization (CRP) techniques are highly recommended. The two most common and effective methods for methacrylates like PBzOEMA are:
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: This technique uses a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow PDIs.
-
Atom Transfer Radical Polymerization (ATRP): This method employs a transition metal catalyst (typically copper-based) to control the polymerization process, yielding well-defined polymers.
Q3: How do I choose between RAFT and ATRP for my PBzOEMA synthesis?
Both RAFT and ATRP are excellent choices for synthesizing well-defined PBzOEMA. The decision often depends on the specific requirements of your application and your laboratory's capabilities.
| Feature | RAFT Polymerization | ATRP |
| Metal Catalyst | Not required | Required (typically copper) |
| Oxygen Sensitivity | Less sensitive | Highly sensitive to oxygen |
| Monomer Scope | Very broad | Broad, but can be sensitive to acidic or basic monomers |
| End-Group Fidelity | High | High, but catalyst removal can be a concern |
| Cost | RAFT agents can be expensive | Copper catalysts are generally less expensive |
Troubleshooting Guides
Troubleshooting Conventional Radical Polymerization of PBzOEMA
| Issue | Possible Cause | Suggested Solution |
| Molecular weight is too high. | Initiator concentration is too low. | Increase the initiator concentration. |
| Molecular weight is too low. | Initiator concentration is too high. | Decrease the initiator concentration. |
| Broad molecular weight distribution (High PDI). | This is inherent to conventional radical polymerization. | For narrow PDI, consider using a CRP technique like RAFT or ATRP. |
| Polymerization is too fast and uncontrolled. | High initiator concentration or high temperature. | Reduce the initiator concentration and/or the reaction temperature. |
| Low monomer conversion. | Insufficient initiator or reaction time. | Increase the initiator concentration or prolong the reaction time. |
Troubleshooting RAFT Polymerization of PBzOEMA
| Issue | Possible Cause | Suggested Solution |
| Polymerization does not start or is very slow. | Oxygen inhibition. | Ensure thorough deoxygenation of the reaction mixture (e.g., via freeze-pump-thaw cycles).[1] |
| Impure RAFT agent. | Use a high-purity RAFT agent. Some impurities can act as inhibitors.[1] | |
| Inappropriate RAFT agent for methacrylates. | Use a RAFT agent known to be effective for methacrylates, such as a trithiocarbonate or a dithiobenzoate. | |
| Poor control over molecular weight (experimental Mn does not match theoretical Mn). | Incorrect ratio of monomer to RAFT agent. | Carefully calculate and weigh the amounts of monomer and RAFT agent. The theoretical molecular weight is calculated as: Mn = ([Monomer] / [RAFT Agent]) * MW_monomer + MW_RAFT_agent.[2] |
| Low chain transfer constant of the RAFT agent. | Select a RAFT agent with a high chain transfer constant for methacrylates. | |
| High PDI (> 1.5). | High initiator concentration relative to the RAFT agent. | Decrease the initiator-to-RAFT agent ratio. A typical ratio is between 1:3 and 1:10. |
| High temperature. | Lower the reaction temperature. |
Troubleshooting ATRP of PBzOEMA
| Issue | Possible Cause | Suggested Solution |
| Polymerization does not start or is very slow. | Oxygen in the system. | ATRP is highly sensitive to oxygen. Ensure rigorous deoxygenation of all reagents and the reaction vessel. |
| Inactive catalyst. | Use a freshly purified catalyst. The Cu(I) species can oxidize to the inactive Cu(II) state. | |
| Poor catalyst solubility. | Use a suitable ligand to solubilize the copper catalyst in the chosen solvent. For polar monomers like PBzOEMA, a polar solvent or a mixed solvent system may be necessary.[3] | |
| Poor control over molecular weight. | Incorrect ratio of monomer to initiator. | Accurately determine the concentrations of your monomer and initiator. The theoretical molecular weight is calculated as: Mn = ([Monomer] / [Initiator]) * MW_monomer. |
| Loss of active chain ends. | This can be caused by side reactions. Adjusting the temperature or catalyst system may help. | |
| High PDI (> 1.5). | High concentration of radicals due to a fast initiation or slow deactivation. | Adjust the ligand to control the activity of the copper catalyst. Increasing the amount of Cu(II) deactivator can also help. |
| Blue or green color of the reaction mixture. | This indicates the presence of Cu(II), which is normal in ATRP. However, a very intense color from the start may indicate premature oxidation of the Cu(I) catalyst. | Ensure all components are properly deoxygenated before starting the reaction. |
Experimental Protocols
Protocol 1: Conventional Radical Polymerization of PBzOEMA
This protocol provides a general procedure for the synthesis of PBzOEMA with molecular weight control primarily through initiator concentration.
Materials:
-
This compound (BzOEMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) as initiator
-
Anhydrous toluene or other suitable solvent
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a condenser
Procedure:
-
To a Schlenk flask, add BzOEMA monomer and anhydrous toluene.
-
Add the desired amount of AIBN or BPO initiator.
-
Seal the flask and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
To stop the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or hexane.
-
Filter and dry the polymer under vacuum to a constant weight.
Workflow for Conventional Radical Polymerization
References
Identifying side reactions in the synthesis of 2-(Benzoyloxy)ethyl methacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 2-(Benzoyloxy)ethyl methacrylate.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary synthesis route for this compound?
The most common method for synthesizing this compound is the esterification of 2-hydroxyethyl methacrylate (HEMA) with a benzoic acid derivative, such as benzoyl chloride or benzoic anhydride. This reaction is typically carried out in the presence of a base or an acid catalyst. A common example is the Schotten-Baumann reaction, which utilizes an acyl chloride and a base.
Q2: I observe a significant amount of polymer in my reaction mixture. How can I prevent this?
-
Issue: Premature polymerization of the methacrylate group in either the starting material (HEMA) or the product is a frequent side reaction, especially at elevated temperatures.
-
Troubleshooting:
-
Add a Polymerization Inhibitor: Incorporate a radical scavenger, such as hydroquinone or its monomethyl ether (MEHQ), into the reaction mixture.
-
Control Temperature: Maintain a low reaction temperature. For reactions involving highly reactive species like benzoyl chloride, cooling the reaction mixture is often necessary.
-
Exclude Oxygen: While counterintuitive for radical polymerization, for some systems, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of peroxides that might initiate polymerization. However, for storage, the presence of oxygen is necessary for many common inhibitors to be effective.
-
Q3: My product is contaminated with a di-ester byproduct. How can I identify and minimize it?
-
Issue: The formation of diesters, such as ethylene glycol dibenzoate or ethylene glycol dimethacrylate (EGDMA), can occur. EGDMA is a known impurity in HEMA synthesis and can be present in the starting material. Consecutive esterification can also lead to the formation of bis(2-methacroyloxyethyl) esters if diacid impurities are present.[1]
-
Identification: These byproducts can be identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the HEMA used is of high purity and free from significant amounts of ethylene glycol or EGDMA.
-
Control Stoichiometry: Use a precise molar ratio of reactants to avoid an excess of the benzoylating agent, which could favor di-substitution if ethylene glycol is present as an impurity.
-
Purification: Di-ester byproducts can often be removed from the desired product through column chromatography or fractional distillation under reduced pressure.
-
Q4: My reaction yield is low, and I have a significant amount of unreacted HEMA. What could be the cause?
-
Issue: Incomplete reaction is a common problem, leading to low yields and contamination of the product with starting materials.
-
Troubleshooting:
-
Catalyst Choice: The choice and amount of catalyst are crucial. For esterifications with benzoic acid, an acid catalyst is typically used. For reactions with benzoyl chloride, a base like pyridine or triethylamine is common. Ensure the catalyst is active and used in the appropriate amount.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion. However, be mindful of increasing the risk of polymerization at higher temperatures.
-
Water Removal: For acid-catalyzed esterifications, the removal of water as it is formed can drive the reaction to completion. This can be achieved by azeotropic distillation.
-
Reagent Purity: Ensure the purity of your reagents, as impurities can interfere with the reaction.
-
Q5: I am using dicyclohexylcarbodiimide (DCC) as a coupling agent and see a white precipitate. What is it?
-
Issue: When using DCC for the esterification of benzoic acid with HEMA, a common byproduct is dicyclohexylurea (DCU), which is a white solid and often insoluble in the reaction solvent.[2]
-
Troubleshooting:
-
Filtration: The DCU precipitate can be removed by filtration at the end of the reaction.
-
Solvent Choice: The choice of solvent can influence the ease of DCU removal. Solvents in which DCU has low solubility are preferred for easy filtration.
-
Quantitative Data on Side Reactions
While specific quantitative data for the synthesis of this compound is not extensively published, the following table summarizes the general effect of reaction conditions on the formation of key side products based on principles of similar esterification reactions.
| Reaction Condition | Effect on Polymerization | Effect on Di-ester Formation | Effect on Incomplete Reaction |
| ↑ Temperature | Increases risk | May increase with certain impurities | Decreases |
| ↑ Reaction Time | Increases risk | May increase | Decreases |
| Presence of Inhibitor | Decreases risk | No significant effect | No significant effect |
| Excess Benzoylating Agent | No significant effect | Increases risk | Decreases unreacted HEMA |
| Inefficient Water Removal | No significant effect | No significant effect | Increases |
Experimental Protocols
General Protocol for Synthesis via Schotten-Baumann Reaction:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-hydroxyethyl methacrylate (HEMA) and a suitable solvent (e.g., dichloromethane or diethyl ether). A polymerization inhibitor (e.g., MEHQ) is added.
-
Addition of Base: A base, such as pyridine or triethylamine, is added to the flask. The mixture is cooled in an ice bath.
-
Addition of Benzoyl Chloride: Benzoyl chloride is added dropwise from the dropping funnel while maintaining the low temperature and stirring.
-
Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours).
-
Workup: The reaction mixture is washed with water, a dilute acid solution (to remove the base), and a dilute sodium bicarbonate solution (to remove unreacted benzoyl chloride). The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or vacuum distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthesis reaction and potential side reactions.
Caption: Main reaction pathway for the synthesis of this compound and potential side reactions.
Caption: A logical workflow for troubleshooting side reactions during the synthesis of this compound.
References
Increasing monomer conversion in 2-(Benzoyloxy)ethyl methacrylate reactions
Welcome to the Technical Support Center for 2-(Benzoyloxy)ethyl methacrylate (BzOEMA) reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their polymerization experiments to achieve high monomer conversion.
Troubleshooting Guide
Low monomer conversion is a frequent challenge in polymerization reactions. This guide provides a structured approach to identifying and resolving common issues encountered during the polymerization of this compound.
Diagram: Troubleshooting Workflow for Low Monomer Conversion
Caption: A step-by-step workflow for troubleshooting low monomer conversion in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: My free-radical polymerization of BzOEMA is showing low conversion. What are the first things I should check?
A1: For free-radical polymerization, the initiator system is critical. Start by verifying the following:
-
Initiator Choice: Ensure you are using a suitable initiator for the reaction temperature. Common thermal initiators for methacrylates include azo compounds like 2,2'-azobis(isobutyronitrile) (AIBN) and peroxides like benzoyl peroxide (BPO).[1]
-
Initiator Concentration: The concentration of the initiator significantly impacts the polymerization rate and final conversion.[1][2][3][4] An insufficient amount may lead to a low rate of initiation, while an excessive amount can lead to premature termination and lower molecular weight polymers.
-
Initiator Activity: Check the age and storage conditions of your initiator. Initiators can degrade over time, leading to reduced activity.
Q2: How does reaction temperature affect the conversion of BzOEMA?
A2: Temperature is a critical parameter. It directly influences the decomposition rate of thermal initiators and the propagation rate of the polymerization.
-
Too Low Temperature: The initiator may not decompose efficiently, leading to a slow or stalled reaction.
-
Too High Temperature: This can increase the rate of termination reactions and potentially lead to side reactions, which may limit the final conversion and broaden the molecular weight distribution. For methacrylates, an optimal temperature is often found where the rate of propagation is favored over termination. For systems using benzoyl peroxide, the polymerization may enter the initiation phase at temperatures around 76°C.[5]
Q3: Can the choice of solvent impact my BzOEMA polymerization?
A3: Yes, the solvent can have a significant effect on the polymerization kinetics.
-
Solubility: Ensure that the monomer, initiator, and the resulting polymer are soluble in the chosen solvent at the reaction temperature. Poor solubility of the growing polymer chains can lead to precipitation and termination.
-
Chain Transfer: Some solvents can act as chain transfer agents, which can lower the molecular weight and potentially the overall conversion.
-
Polarity: For controlled radical polymerizations like ATRP, the polarity of the solvent can affect the solubility and activity of the catalyst complex.[6] For instance, nonpolar solvents may not be suitable for ATRP of some methacrylates due to poor catalyst solubility.[6]
Q4: I am using Atom Transfer Radical Polymerization (ATRP) for BzOEMA and getting poor results. What should I troubleshoot?
A4: For ATRP of functional methacrylates, several factors are crucial for achieving good control and high conversion:
-
Catalyst System: The copper catalyst and ligand must form an active complex. Ensure the copper source is not oxidized (Cu(I) is typically used) and the ligand is pure. The solubility of the catalyst complex in the reaction medium is also important.[6][7]
-
Reaction Temperature: For some functional methacrylates, lowering the reaction temperature (e.g., to 50°C or less) can improve control and reduce side reactions.[7]
-
Solvent System: A mixed solvent system may be necessary to ensure the solubility of all components, including the polar monomer and the catalyst complex.[7]
-
Oxygen Removal: ATRP is highly sensitive to oxygen. Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization.
Q5: What are the key considerations for achieving high conversion in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of BzOEMA?
A5: RAFT polymerization is a versatile technique for synthesizing well-defined polymers. To achieve high conversion:
-
RAFT Agent (CTA): The choice of the Chain Transfer Agent (CTA) is critical and depends on the monomer. For methacrylates, dithiobenzoates and trithiocarbonates are commonly used.
-
Monomer to CTA to Initiator Ratio: The molar ratios of monomer, CTA, and initiator determine the target molecular weight and the rate of polymerization. Reducing the CTA to initiator molar ratio can enhance the rate and increase the final monomer conversion.[8]
-
Oxygen Removal: Like other controlled radical polymerizations, RAFT requires an oxygen-free environment.
-
Reaction Time: RAFT polymerizations can sometimes require longer reaction times to reach high conversions.
Q6: Could impurities in my BzOEMA monomer be the cause of low conversion?
A6: Absolutely. The purity of the monomer is paramount.
-
Inhibitors: Commercial monomers like BzOEMA are shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These inhibitors must be removed before use, typically by passing the monomer through a column of basic alumina.
-
Other Impurities: Other impurities can interfere with the polymerization process, for example, by reacting with the initiator or the propagating radicals.
Quantitative Data Summary
The following table summarizes the effect of initiator (Benzoyl Peroxide - BPO) and co-initiator (N,N-dimethylaniline - DMA) concentration on the final double bond conversion in a methacrylate system, which can serve as a general guideline for BzOEMA.
| BPO Concentration (wt.%) | DMA Co-initiator (wt.%) | Final Double Bond Conversion (%) |
| 0.05 | 0.5 | ~80 |
| 0.1 | 0.5 | ~90 |
| 0.2 | 0.5 | ~95 |
| 0.3 | 0.5 | ~100 |
| 0.5 | 0.5 | ~98 |
| 0.7 | 0.5 | ~95 |
| 0.3 | 0.25 | ~74 |
| 0.3 | 0.35 | ~85 |
Data adapted from a study on methacrylate bone cement and should be considered as a reference for optimizing BzOEMA reactions.[2][3][4]
Experimental Protocols
The following are generalized protocols for common polymerization techniques that can be adapted for this compound. Note: These are starting points and may require optimization for your specific experimental setup and desired polymer characteristics.
Protocol 1: General Procedure for Free-Radical Polymerization of BzOEMA
-
Monomer Purification: Remove the inhibitor from BzOEMA by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified BzOEMA monomer and the chosen solvent.
-
Initiator Addition: Add the desired amount of initiator (e.g., AIBN or BPO).
-
Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir for the specified reaction time.
-
Termination and Purification: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Diagram: Free-Radical Polymerization Workflow
Caption: A typical experimental workflow for the free-radical polymerization of BzOEMA.
Protocol 2: General Procedure for ATRP of BzOEMA
-
Reagent Purification: Purify BzOEMA as described above. Purify the solvent by appropriate methods.
-
Reaction Setup: In a dry Schlenk flask, add the copper catalyst (e.g., Cu(I)Br) and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Under an inert atmosphere, add the degassed solvent, the purified BzOEMA monomer, and the ligand (e.g., PMDETA or bipyridine) via syringe.
-
Initiator Addition: Add the initiator (e.g., ethyl α-bromoisobutyrate) via syringe to start the polymerization.
-
Polymerization: Immerse the flask in a thermostated oil bath at the desired temperature.
-
Work-up: After the desired time, cool the reaction and expose it to air to terminate the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry.
Protocol 3: General Procedure for RAFT Polymerization of BzOEMA
-
Reaction Mixture Preparation: In a vial, combine the purified BzOEMA monomer, the RAFT agent (CTA), the initiator (e.g., AIBN), and the solvent.
-
Deoxygenation: Seal the vial and deoxygenate the mixture by purging with an inert gas or by freeze-pump-thaw cycles.
-
Polymerization: Place the sealed vial in a preheated oil bath at the appropriate temperature for the chosen initiator.
-
Monitoring Conversion: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography (GC).
-
Purification: Once the desired conversion is reached, terminate the reaction by cooling and exposing to air. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum.
References
- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting poor mechanical properties in methacrylate-based polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the mechanical properties of methacrylate-based polymers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The polymerized methacrylate is brittle and fractures easily.
Possible Causes:
-
Low Molecular Weight: Insufficient polymer chain length can lead to reduced entanglement and lower toughness.[1][2][3] Polymers with a lower molecular weight are often more brittle.[1][2]
-
Incomplete Polymerization: A low degree of monomer conversion results in a loosely formed network with inferior mechanical properties.[4][5]
-
Excessive Crosslinking: While crosslinking can improve strength, excessively high concentrations of a cross-linking agent can lead to a rigid, brittle network that is unable to absorb energy before fracturing.[4]
-
High Concentration of Inhibitors: Residual polymerization inhibitors from the monomer solution can terminate growing polymer chains prematurely, resulting in lower molecular weight and brittleness.[6]
-
Processing Conditions: High polymerization temperatures or the presence of contaminants can lead to material degradation and brittleness.[7] Stresses induced during molding can also contribute to brittleness.[7][8]
Troubleshooting Steps:
-
Verify Monomer Purity and Inhibitor Level: Check the supplier's specifications for the inhibitor type and concentration.[6] If necessary, pass the monomer through an inhibitor removal column before use.
-
Optimize Initiator Concentration: Ensure the correct amount of initiator is used as per the formulation guidelines. An insufficient amount can lead to incomplete polymerization.
-
Control Polymerization Temperature: Avoid excessive temperatures that could cause degradation.[7] For heat-cured systems, follow the recommended curing cycle.
-
Adjust Crosslinker Concentration: If using a cross-linking agent, try reducing the concentration to see if toughness improves.[4]
-
Increase Molecular Weight: To increase the molecular weight of the resulting polymer, you can try lowering the initiator concentration or the polymerization temperature.[9]
-
Anneal the Polymer: Post-polymerization annealing below the glass transition temperature can help to relieve internal stresses.
Issue 2: The polymer is soft, tacky, or does not fully cure.
Possible Causes:
-
Oxygen Inhibition: Oxygen present in the reaction mixture can scavenge free radicals, inhibiting the polymerization process, especially at the surface, which can result in a tacky or uncured layer.[10][11][12]
-
Inhibitor Interference: High levels of storage inhibitors in the monomer can prevent complete polymerization.[6][13][14]
-
Insufficient Initiator or Curing Time/Intensity: The polymerization reaction may not have gone to completion due to an inadequate amount of initiator, or for photopolymers, insufficient light intensity or curing time.[15]
-
Moisture Contamination: Water can interfere with some polymerization systems.[16][17]
-
Low Crosslink Density: For cross-linked systems, an insufficient amount of cross-linking agent will result in a soft polymer.[18][19]
-
Plasticization by Residual Monomer: Unreacted monomer can act as a plasticizer, making the polymer feel soft.[4]
Troubleshooting Steps:
-
De-gas Monomers: Before adding the initiator, bubble an inert gas like nitrogen or argon through the monomer solution to remove dissolved oxygen.[16]
-
Work in an Inert Atmosphere: If possible, conduct the polymerization in a glove box under a nitrogen or argon atmosphere to prevent oxygen exposure.
-
Increase Initiator Concentration: A slight increase in the initiator concentration may help to overcome the effects of inhibitors.
-
Optimize Curing Conditions: For photopolymers, increase the UV or visible light intensity and/or the exposure time. For thermally cured systems, ensure the correct temperature and time are used.
-
Ensure Dry Conditions: Use dry reagents and glassware to minimize moisture contamination.[17]
-
Verify Crosslinker Concentration: Double-check calculations and ensure the correct amount of cross-linking agent is being added.
Issue 3: Inconsistent mechanical properties from batch to batch.
Possible Causes:
-
Variability in Monomer Quality: Different batches of monomer may have varying levels of inhibitors or impurities.[6][20]
-
Inconsistent Oxygen Exposure: Fluctuations in the amount of dissolved oxygen can lead to variable polymerization rates and extents of reaction.[21]
-
Temperature Fluctuations: Poor temperature control during polymerization can affect the reaction kinetics and the final molecular weight.[17]
-
Inaccurate Dispensing of Reagents: Small errors in the amounts of initiator or crosslinker can have a significant impact on the final properties.
Troubleshooting Steps:
-
Standardize Material Handling: Store monomers under consistent conditions (e.g., refrigerated and protected from light).[17] Allow reagents to come to room temperature before use to prevent water condensation.
-
Implement a Standard Operating Procedure (SOP): Document and strictly follow a detailed protocol for all steps of the polymerization process, including reagent handling, mixing, and curing.
-
Control the Environment: Use an inert atmosphere for polymerization and ensure consistent temperature control throughout the process.
-
Calibrate Equipment: Regularly calibrate balances and other measuring equipment to ensure accuracy.
Quantitative Data Summary
Table 1: Effect of Molecular Weight on Mechanical Properties of PMMA
| Molecular Weight (Mn) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Low (< 50,000 g/mol ) | Lower | Lower | Lower |
| Medium (50,000 - 150,000 g/mol ) | Intermediate | Intermediate | Intermediate |
| High (> 150,000 g/mol ) | Higher[9] | Higher | Higher[9] |
Note: Specific values can vary significantly based on the exact polymer, testing conditions, and presence of additives.
Table 2: Influence of Crosslinker (EGDMA) Concentration on PMMA Properties
| EGDMA Concentration (vol%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Surface Hardness (Vickers) |
| 0% (Control) | Baseline | Baseline | Baseline |
| 5% | Increased[4] | Increased[4] | May Decrease[4] |
| 10% | Increased[4] | Increased[4] | May Decrease[4] |
| 15% | Increased[4] | Increased[4] | May Decrease[4] |
| 20% | Decreased[4] | Decreased[4] | Decreased[4] |
Data suggests that while crosslinking can improve some mechanical properties, excessive amounts can be detrimental.[4]
Experimental Protocols
1. Tensile Testing of Methacrylate Polymers (adapted from ASTM D638)
-
Objective: To determine the tensile properties of the polymer, including tensile strength, elongation at break, and Young's modulus.
-
Specimen Preparation:
-
Prepare flat, "dog-bone" shaped specimens according to ASTM D638 Type V dimensions.
-
Ensure specimens are free of voids, bubbles, and surface defects.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
-
Procedure:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of crosshead displacement (e.g., 5 mm/min).
-
Record the force and displacement until the specimen fractures.
-
-
Data Analysis:
-
Calculate tensile stress by dividing the force by the initial cross-sectional area.
-
Calculate tensile strain by dividing the change in length by the initial gauge length.
-
Plot the stress-strain curve to determine tensile strength (maximum stress), elongation at break (strain at fracture), and Young's modulus (the slope of the initial linear portion of the curve).
-
2. Three-Point Bending Test for Flexural Properties (adapted from ASTM D790)
-
Objective: To measure the flexural strength and flexural modulus of the polymer.
-
Specimen Preparation:
-
Prepare rectangular bar specimens (e.g., 65 mm x 10 mm x 3.3 mm).[22]
-
Ensure specimens are free of defects.
-
Condition specimens as described for tensile testing.
-
-
Procedure:
-
Set the support span on the three-point bend fixture. The span should be at least 16 times the specimen thickness.
-
Place the specimen on the supports.
-
Apply a load to the center of the specimen at a constant crosshead speed (e.g., 5 mm/min).[22]
-
Record the load and deflection until the specimen breaks or reaches a specified strain.
-
-
Data Analysis:
-
Calculate flexural stress and strain using the formulas provided in ASTM D790.
-
Determine the flexural strength (the maximum stress at the outer surface of the specimen) and the flexural modulus (the ratio of stress to strain in the elastic region).
-
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for brittle methacrylate polymers.
Caption: Troubleshooting workflow for soft or tacky methacrylate polymers.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 7. youtube.com [youtube.com]
- 8. azom.com [azom.com]
- 9. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. mdpi.com [mdpi.com]
- 19. Role of cross-linking process on the performance of PMMA | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reddit.com [reddit.com]
- 22. Influence of molecular weight of polymethyl(methacrylate) beads on the properties and structure of cross-linked denture base polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Poly(2-(Benzoyloxy)ethyl methacrylate) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of poly(2-(Benzoyloxy)ethyl methacrylate) (PBzEMA).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of PBzEMA.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Polymer does not precipitate upon addition of non-solvent. | 1. The chosen non-solvent has some solubility for the polymer. 2. The polymer concentration in the solvent is too low. 3. Insufficient volume of non-solvent was added. | 1. Test a different, less polar non-solvent (e.g., hexane, diethyl ether, or cold methanol). 2. Concentrate the polymer solution before precipitation. 3. Gradually add more non-solvent while stirring vigorously. A general rule of thumb is to use a 10-fold excess of the non-solvent by volume. |
| An oily or sticky precipitate forms instead of a powder. | 1. The non-solvent is being added too quickly. 2. The polymer solution is too concentrated. 3. The precipitation is being performed at too high a temperature. | 1. Add the polymer solution dropwise into the vigorously stirred non-solvent. 2. Dilute the polymer solution with more of the "good" solvent. 3. Perform the precipitation in an ice bath to lower the temperature. |
| The polymer seems to initially precipitate but then redissolves. | The molecular weight of the polymer is too low, resulting in some solubility in the non-solvent mixture. | Consider using a different non-solvent or a mixture of non-solvents to fine-tune the polarity. Alternatively, centrifugation may help to pellet the fine precipitate. |
| Residual monomer is still present after purification. | A single precipitation step may not be sufficient to remove all unreacted monomer. | Repeat the precipitation process 2-3 times for higher purity. Ensure the precipitated polymer is thoroughly washed with the non-solvent before redissolving for the next cycle. |
| Polymer degradation is observed after purification. | The polymer is sensitive to the chosen solvent or prolonged exposure to heat during solvent removal. | Use high-purity, inhibitor-free solvents. Remove the solvent under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath set to a moderate temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a poly(this compound) sample after polymerization?
A1: The most common impurities are unreacted this compound monomer, the initiator and its byproducts, and low molecular weight oligomers.
Q2: Which solvents are suitable for dissolving poly(this compound) for precipitation?
A2: Good solvents for methacrylate polymers with aromatic side groups typically include tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and toluene. It is recommended to test the solubility of a small sample of your polymer in a few of these solvents to determine the best one for your specific product.
Q3: What are some effective non-solvents for precipitating poly(this compound)?
A3: Common non-solvents for polymethacrylates include methanol, ethanol, hexane, and diethyl ether. The choice of non-solvent will depend on the solvent used to dissolve the polymer. A significant difference in polarity between the solvent and non-solvent is required for effective precipitation. For example, if THF is used as the solvent, methanol or hexane are good candidates for the non-solvent.
Q4: How can I verify the purity of my poly(this compound) after purification?
A4: The purity of the polymer can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the absence of signals corresponding to the vinyl protons of the monomer (typically in the 5.5-6.5 ppm range), which would indicate successful removal of unreacted monomer.
-
Gel Permeation Chromatography (GPC): GPC analysis can confirm the removal of low molecular weight impurities such as monomers and initiators, which will appear as separate, late-eluting peaks. It also provides information on the molecular weight and polydispersity of the purified polymer.
Q5: Are there alternative purification methods to precipitation?
A5: Yes, other methods can be employed, although they may be more time-consuming or require specialized equipment. These include:
-
Dialysis: This method is effective for removing small molecules like monomers and initiator fragments from the polymer solution using a semi-permeable membrane.
-
Column Chromatography: For smaller-scale purifications or to separate oligomers, column chromatography using a suitable stationary phase (e.g., silica gel or alumina) and eluent system can be effective.
Quantitative Data Summary
The following table summarizes typical data that can be obtained before and after the purification of poly(this compound). Note: These are example values and actual results may vary depending on the specific polymerization and purification conditions.
| Parameter | Crude Polymer | Purified Polymer (after 2 precipitations) | Analytical Method |
| Residual Monomer Content | 5-10% | < 0.5% | ¹H NMR Spectroscopy |
| Number Average Molecular Weight (Mn) | Varies | Largely unchanged | GPC |
| Polydispersity Index (PDI) | 1.2 - 1.5 | 1.1 - 1.4 | GPC |
| Appearance | Viscous liquid or sticky solid | White powder or solid | Visual Inspection |
Experimental Protocols
Protocol 1: Purification of Poly(this compound) by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimum amount of a suitable solvent (e.g., THF or DCM) to create a concentrated solution. The solution should be viscous but still easily stirred and poured.
-
Precipitation: In a separate beaker, add a volume of a non-solvent (e.g., cold methanol or hexane) that is at least 10 times the volume of the polymer solution. Vigorously stir the non-solvent.
-
Slowly add the polymer solution dropwise to the stirring non-solvent. A white precipitate of the polymer should form immediately.
-
Isolation: Continue stirring for 15-30 minutes after all the polymer solution has been added to ensure complete precipitation. Collect the precipitated polymer by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the polymer cake on the filter with fresh non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
(Optional) Reprecipitation: For higher purity, redissolve the dried polymer in the original solvent and repeat steps 2-6.
Protocol 2: Characterization of Purity by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the dried, purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks of the polymer backbone and side chains. Carefully examine the region where the vinyl protons of the this compound monomer would appear (typically between 5.5 and 6.5 ppm). The absence or significant reduction of these peaks indicates a high level of purity with respect to residual monomer.
Visualizations
Caption: Experimental workflow for the purification and analysis of PBzEMA.
Caption: Troubleshooting logic for polymer precipitation issues.
Influence of temperature on the kinetics of 2-(Benzoyloxy)ethyl methacrylate polymerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of temperature on the kinetics of 2-(Benzoyloxy)ethyl methacrylate (BzOEMA) polymerization. Due to the limited availability of specific kinetic data for BzOEMA in the public domain, this guide leverages data from structurally similar and well-studied methacrylates to provide reasonable estimations and a strong foundation for your experimental design.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the free-radical polymerization of methacrylates like BzOEMA?
A1: Temperature is a critical parameter in free-radical polymerization. Increasing the temperature typically leads to:
-
Increased Rate of Polymerization: The decomposition of the thermal initiator to form radicals is an endothermic process, and its rate increases with temperature. Consequently, the overall rate of polymerization increases.
-
Decreased Molecular Weight: Higher temperatures lead to a higher rate of initiation and also increase the rate of chain transfer reactions. Both factors contribute to the formation of shorter polymer chains, resulting in a lower average molecular weight.
-
Potentially Broader Polydispersity: At very high temperatures, the increased rate of side reactions, such as chain transfer to monomer or polymer, can lead to a broader distribution of polymer chain lengths (higher polydispersity index, PDI).
Q2: What are the typical activation energies for the polymerization of methacrylates?
A2: The overall activation energy for free-radical polymerization is a composite of the activation energies for initiation, propagation, and termination. For methacrylates, the overall activation energy is typically in the range of 80-90 kJ/mol when using a thermal initiator like AIBN or BPO. The activation energy for propagation (E_p) is generally in the range of 15-30 kJ/mol, while the activation energy for termination (E_t) is lower, often in the range of 3-15 kJ/mol.
Q3: How does the bulky benzoyloxyethyl side group in BzOEMA influence its polymerization kinetics compared to simpler methacrylates like MMA?
A3: The bulky benzoyloxyethyl side group in BzOEMA is expected to exert steric hindrance. This can influence the polymerization kinetics in the following ways:
-
Propagation Rate Constant (k_p): The bulky side group may hinder the approach of the monomer to the growing polymer radical, potentially leading to a lower k_p value compared to less hindered methacrylates like methyl methacrylate (MMA).
-
Termination Rate Constant (k_t): The bulky side groups on the polymer backbone can restrict chain mobility and the diffusion of polymer radicals, which may lead to a lower k_t. This can contribute to autoacceleration (the gel effect) at lower conversions.
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| No polymerization or very low conversion | 1. Inactive initiator.2. Presence of an inhibitor in the monomer.3. Insufficient temperature for initiator decomposition.4. Oxygen inhibition. | 1. Use a fresh batch of initiator.2. Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.3. Ensure the polymerization temperature is appropriate for the chosen initiator's half-life.4. Degas the reaction mixture thoroughly by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles. |
| Polymerization is too fast and uncontrolled (exothermic) | 1. Excessive initiator concentration.2. High polymerization temperature.3. Bulk polymerization leading to a strong gel effect (autoacceleration). | 1. Reduce the initiator concentration.2. Lower the polymerization temperature.3. Consider switching to solution polymerization to better dissipate the heat of polymerization. If bulk polymerization is necessary, use a smaller reaction volume or a reactor with a higher surface area-to-volume ratio. |
| Low molecular weight of the resulting polymer | 1. High polymerization temperature.2. High initiator concentration.3. Presence of a chain transfer agent (e.g., solvent, impurities). | 1. Decrease the polymerization temperature.2. Reduce the initiator concentration.3. Purify the monomer and solvent to remove any potential chain transfer agents. If a specific molecular weight is desired, a controlled amount of a chain transfer agent can be intentionally added. |
| High polydispersity (broad molecular weight distribution) | 1. High conversion in bulk polymerization leading to the gel effect.2. Chain transfer reactions.3. High polymerization temperature. | 1. Stop the polymerization at a lower conversion before the onset of significant autoacceleration.2. Minimize chain transfer by using a purified monomer and an appropriate solvent.3. Lower the polymerization temperature. For better control over polydispersity, consider controlled/living radical polymerization techniques like ATRP or RAFT. |
| Inconsistent results between batches | 1. Variations in monomer purity (inhibitor content).2. Inconsistent degassing.3. Inaccurate temperature control.4. Inconsistent initiator concentration. | 1. Always purify the monomer before use.2. Standardize the degassing procedure (time, gas flow rate).3. Ensure accurate and stable temperature control of the reaction vessel.4. Prepare initiator solutions fresh and ensure accurate addition. |
Quantitative Data Presentation
Table 1: Representative Kinetic Parameters for Various Methacrylate Monomers [1]
| Monomer | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) | k_t (L mol⁻¹ s⁻¹) | Activation Energy (E_a) (kJ mol⁻¹) |
| Methyl Methacrylate (MMA) | 60 | 515 | 2.5 x 10⁷ | 22.3 |
| 2-Hydroxyethyl Methacrylate (HEMA) | 50 | ~1000 | Not Specified | 17.6 |
| 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) | 50 | 1630 ± 160 | Not Specified | Not Specified |
| This compound (BzOEMA) | 50-70 | Estimated: 400-800 | Estimated: 1x10⁷ - 5x10⁷ | Estimated: 20-25 |
Note: Values for BzOEMA are estimations based on the structure and data from analogous monomers and should be determined experimentally.
Experimental Protocols
Detailed Methodology for Studying the Influence of Temperature on the Kinetics of BzOEMA Polymerization
This protocol describes a method for determining the rate of polymerization and the resulting polymer's molecular weight at various temperatures using a free-radical initiator.
Materials:
-
This compound (BzOEMA), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide (BPO) as a thermal initiator
-
Anhydrous toluene or another suitable solvent (for solution polymerization, optional)
-
Inhibitor removal columns (e.g., packed with basic alumina)
-
Schlenk flasks or similar reaction vessels with magnetic stir bars
-
Thermostatically controlled oil bath or heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles for sampling
-
Methanol or another suitable non-solvent for precipitation
-
Vacuum oven
-
Analytical equipment: Gravimetric analysis setup, Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC)
Procedure:
-
Monomer Purification: Pass the BzOEMA monomer through an inhibitor removal column immediately before use to remove any storage inhibitors (e.g., hydroquinone).
-
Initiator Preparation: Prepare a stock solution of the initiator (e.g., AIBN) in a suitable solvent (if conducting solution polymerization) or weigh the required amount directly for bulk polymerization.
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry Schlenk flask.
-
Add the desired amount of purified BzOEMA monomer to the flask. For solution polymerization, add the desired volume of anhydrous solvent.
-
Add the calculated amount of initiator or initiator solution to the flask.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Insert a needle connected to an inert gas line through the septum, with the tip below the surface of the reaction mixture.
-
Insert a second needle as an outlet.
-
Bubble the inert gas through the mixture for at least 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the Schlenk flask in the pre-heated, thermostatically controlled oil bath set to the desired polymerization temperature (e.g., 50°C, 60°C, 70°C).
-
Start the magnetic stirrer to ensure uniform mixing.
-
Start a timer to record the reaction time.
-
-
Sampling and Monitoring:
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a degassed syringe.
-
Immediately quench the polymerization in the aliquot by adding it to a vial containing a small amount of an inhibitor (e.g., hydroquinone) in a suitable solvent.
-
Determine the monomer conversion for each aliquot using gravimetry (by precipitating the polymer in a non-solvent, drying, and weighing) or by techniques like ¹H NMR or FTIR spectroscopy.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time, terminate the polymerization by rapidly cooling the reaction flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a stirred non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the purified polymer using Gel Permeation Chromatography (GPC).
-
-
Repeat for Different Temperatures: Repeat the entire procedure at different temperatures to study the effect of temperature on the polymerization kinetics and polymer properties.
Mandatory Visualization
Experimental Workflow for Kinetic Study
Caption: Experimental workflow for studying the kinetics of BzOEMA polymerization.
Logical Relationship for Troubleshooting Polymerization Issues
Caption: Troubleshooting logic for common polymerization problems.
References
Strategies to avoid gelation during bulk polymerization of methacrylates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature gelation during the bulk polymerization of methacrylates.
Troubleshooting Guide: Premature Gelation
Issue: The polymerization mixture gels too quickly, preventing uniform polymer formation and processing.
| Question | Possible Causes | Recommended Solutions |
| 1. Is the reaction temperature too high? | High temperatures accelerate the rate of polymerization, leading to a rapid increase in viscosity and the onset of the gel effect. | - Lower the reaction temperature. - Implement a temperature gradient or a stepwise temperature profile. - Ensure efficient heat dissipation through proper reactor design and agitation. |
| 2. Is the initiator concentration optimal? | An excessively high initiator concentration can lead to a burst of radical generation, causing rapid polymerization and early gelation. | - Reduce the initiator concentration. - Choose an initiator with a slower decomposition rate at the reaction temperature. |
| 3. Are you using a chain transfer agent (CTA)? | The absence of a CTA can result in the formation of very long polymer chains, which increases the viscosity and promotes the gel effect. | - Introduce a chain transfer agent to control the molecular weight of the polymer chains. Common CTAs for methacrylate polymerization include thiols (e.g., n-dodecyl mercaptan, octylthioglycolate), alcohols (e.g., isopropanol), and some organosilanes. - The concentration of the CTA can be adjusted to target a specific molecular weight range. |
| 4. Has the monomer been properly purified? | Impurities in the monomer can sometimes act as initiators or cross-linking agents, leading to uncontrolled polymerization. The inhibitor present in commercial monomers must also be removed before polymerization. | - Purify the methacrylate monomer by washing with an aqueous base to remove the inhibitor, followed by drying and distillation. |
| 5. Is there oxygen present in the reaction? | Oxygen can inhibit free-radical polymerization at the initial stages, but its presence can also lead to the formation of peroxides that may initiate polymerization uncontrollably, especially at elevated temperatures. | - Degas the monomer and reaction mixture thoroughly before initiating polymerization. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or through freeze-pump-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the gel effect (Trommsdorff effect) and how does it cause premature gelation?
A1: The gel effect, also known as the Trommsdorff effect, is an autoacceleration of the rate of polymerization that occurs in bulk and concentrated solution polymerizations. As the polymerization proceeds, the viscosity of the medium increases significantly. This high viscosity restricts the mobility of the growing polymer chains, making it difficult for two macroradicals to come together and terminate. While the termination reaction is hindered, smaller monomer molecules can still diffuse to the growing polymer chains, so the propagation reaction continues. This imbalance between propagation and termination leads to a rapid increase in the overall polymerization rate, heat generation, and molecular weight, which can quickly lead to the formation of a solid gel.
Q2: How do chain transfer agents (CTAs) prevent premature gelation?
A2: Chain transfer agents work by interrupting the growth of a polymer chain and initiating a new one. A growing polymer radical reacts with the CTA, terminating the polymer chain and transferring the radical activity to the CTA molecule. This newly formed radical can then initiate the polymerization of a new monomer molecule. This process results in the formation of a larger number of shorter polymer chains instead of a smaller number of very long chains. Shorter polymer chains lead to a slower increase in viscosity, which helps to mitigate the gel effect and delay the onset of gelation.
Q3: Can I use an inhibitor to slow down the polymerization and avoid gelation?
A3: While inhibitors like hydroquinone are essential for stabilizing the monomer during storage and preventing premature polymerization, they are generally removed before the intended polymerization. Adding an inhibitor to the polymerization mixture itself would likely quench the desired radical polymerization altogether. To control the reaction rate, it is more appropriate to adjust the initiator concentration, temperature, or use a chain transfer agent.
Q4: What is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and can it help avoid gelation?
A4: RAFT polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with a well-defined molecular weight and a narrow molecular weight distribution (low dispersity). It involves the use of a RAFT agent, typically a thiocarbonylthio compound. By providing a reversible mechanism for chain growth, RAFT polymerization minimizes the uncontrolled termination reactions that lead to the gel effect. This high level of control makes it an excellent strategy for avoiding premature gelation, especially when synthesizing high molecular weight polymers or block copolymers.
Quantitative Data
The following table summarizes the effect of different chain transfer agents and their concentrations on the weight-average molecular weight (Mw) of poly(methyl methacrylate) (PMMA). A lower molecular weight generally correlates with a delayed onset of the gel effect.
| Chain Transfer Agent (CTA) | CTA Concentration (wt%) | Resulting Mw of PMMA ( g/mol ) | Reference |
| Isopropyl Alcohol (IPA) | 1.2 | 300,000 | |
| n-Butyl Mercaptan (n-BMC) | Not Specified | Decreased with increasing concentration | |
| Pentamethyl Disilane (PMDS) | Not Specified | Decreased with increasing concentration | |
| n-Dodecyl Mercaptan (NDM) | 1.5 mol% | 27,800 | |
| Tert-Dodecyl Mercaptan (TDM) | 1.5 mol% | 18,400 | |
| Octylthioglycolate (OTG) | 1.5 mol% | 26,100 |
Experimental Protocols
Protocol 1: Purification of Methyl Methacrylate (MMA) Monomer
-
Inhibitor Removal: To remove the inhibitor (typically hydroquinone or its monomethyl ether), wash the MMA monomer in a separatory funnel three times with a 10% aqueous sodium hydroxide solution.
-
Washing: Wash the monomer three times with deionized water to remove any remaining sodium hydroxide.
-
Drying: Dry the washed monomer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Distillation: Decant the dried monomer and distill it under reduced pressure. Collect the fraction that boils at the correct temperature (boiling point of MMA is 100.3 °C at atmospheric pressure).
-
Storage: Store the purified monomer at a low temperature (e.g., in a refrigerator) and use it within a short period to prevent spontaneous polymerization.
Protocol 2: Bulk Polymerization of MMA with a Chain Transfer Agent
-
Reaction Setup: Place the desired amount of purified MMA monomer into a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Degassing: Bubble dry nitrogen gas through the monomer for at least 30 minutes to remove dissolved oxygen.
-
Addition of CTA and Initiator: Add the desired amount of the chain transfer agent (e.g., n-dodecyl mercaptan) and the initiator (e.g., azobisisobutyronitrile - AIBN) to the reaction vessel.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity.
-
Termination and Precipitation: Once the desired conversion is reached (before the onset of significant gelation), cool the reaction mixture rapidly. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene or dichloromethane) and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Mechanism of the Gel Effect in Bulk Polymerization.
Caption: Troubleshooting Flowchart for Premature Gelation.
Validation & Comparative
A Comparative Guide to 2-(Benzoyloxy)ethyl methacrylate and Methyl Methacrylate in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monomers 2-(Benzoyloxy)ethyl methacrylate (BEMA) and methyl methacrylate (MMA), and their corresponding homopolymers, P(BEMA) and poly(methyl methacrylate) (PMMA). This comparison is intended to assist researchers in material selection for various applications, including drug delivery systems. Due to the extensive research on MMA, a wealth of data is available for PMMA. In contrast, comprehensive data for the homopolymer of BEMA is less prevalent in the literature. Much of the understanding of P(BEMA)'s properties is derived from studies on its copolymers.
Monomer and Polymer Properties: A Comparative Overview
The structural difference between BEMA and MMA lies in the ester side chain. BEMA possesses a benzoyloxyethyl group, which introduces an aromatic ring and greater bulk compared to the simple methyl group in MMA. This structural variance is anticipated to significantly influence the properties of the resulting polymers.[1]
Physical and Chemical Properties of the Monomers
| Property | This compound (BEMA) | Methyl Methacrylate (MMA) |
| Molecular Formula | C13H14O4 | C5H8O2 |
| Molecular Weight | 234.25 g/mol [2] | 100.12 g/mol |
| Density | 1.124 g/cm³[2] | 0.944 g/cm³ |
| Boiling Point | 345.8 °C at 760 mmHg[2] | 100 °C |
| Refractive Index | 1.512[2] | 1.414 |
Comparative Performance of the Homopolymers: P(BEMA) vs. PMMA
The introduction of the benzoyloxyethyl group in P(BEMA) is expected to increase the polymer's glass transition temperature (Tg) and refractive index compared to PMMA due to the rigidity and polarizability of the aromatic ring. The bulky side group may also impact the mechanical properties.
| Property | Poly(this compound) (P(BEMA)) | Poly(methyl methacrylate) (PMMA) |
| Glass Transition Temp. (Tg) | Expected to be higher than PMMA. Studies on similar copolymers show an increase in Tg with the incorporation of bulky, aromatic side chains.[3] | ~105 °C[4] |
| Refractive Index | Expected to be higher than PMMA due to the aromatic ring. | ~1.49[5] |
| Mechanical Properties | The bulky side chain may lead to increased stiffness but potentially lower toughness compared to PMMA. (Inferred) | High mechanical strength, but brittle.[6] |
| Thermal Stability | The presence of the ester linkage may influence thermal degradation pathways. Copolymers with aromatic groups can exhibit altered thermal stability.[7] | Decomposes between 300-400 °C.[8] |
| Solubility | Soluble in common organic solvents like THF and chloroform. | Soluble in esters, ketones, and aromatic hydrocarbons. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the free-radical polymerization of MMA and a generalized protocol for BEMA based on standard methacrylate polymerization techniques.
Free-Radical Polymerization of Methyl Methacrylate (Bulk Polymerization)
This protocol is adapted from standard laboratory procedures for the bulk polymerization of MMA.[9]
Materials:
-
Methyl methacrylate (MMA) monomer, inhibitor removed
-
Benzoyl peroxide (BPO) as initiator
-
Polymerization vessel (e.g., test tube or vial)
-
Water bath or heating block
-
Nitrogen or argon source for inert atmosphere
-
Methanol for precipitation
-
Acetone for dissolution
Procedure:
-
Purify the MMA monomer by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water and drying over an anhydrous salt (e.g., MgSO4).
-
Place the desired amount of purified MMA into the polymerization vessel.
-
Add the initiator, benzoyl peroxide (typically 0.1-1.0 mol% relative to the monomer).
-
Seal the vessel and deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Immerse the sealed vessel in a preheated water bath or heating block set to the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase significantly.
-
After the reaction, cool the vessel to room temperature.
-
Dissolve the resulting polymer in a suitable solvent like acetone.
-
Precipitate the polymer by slowly adding the polymer solution to a non-solvent such as methanol with vigorous stirring.
-
Collect the precipitated PMMA by filtration, wash with methanol, and dry under vacuum to a constant weight.
Generalized Free-Radical Polymerization of this compound (Solution Polymerization)
This generalized protocol is based on standard procedures for methacrylate polymerization in solution.[1][10]
Materials:
-
This compound (BEMA) monomer
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Polymerization flask with a reflux condenser
-
Nitrogen or argon source
-
Magnetic stirrer and heating mantle
-
Methanol or hexane for precipitation
Procedure:
-
Place the BEMA monomer and the solvent into the polymerization flask.
-
Add the AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Seal the flask and deoxygenate the solution by purging with nitrogen or argon for 20-30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for the specified duration.
-
Terminate the polymerization by cooling the flask in an ice bath.
-
Precipitate the polymer by pouring the reaction mixture into a stirred non-solvent like methanol or hexane.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Visualizing Polymerization and Monomer Structures
The following diagrams illustrate the chemical structures and the generalized workflow for free-radical polymerization.
Applications in Drug Development
Both PMMA and polymers incorporating BEMA have potential applications in the field of drug delivery. PMMA is already used in bone cements and as an excipient in oral formulations.[8] The properties of PMMA, such as its biocompatibility and well-understood chemistry, make it a reliable choice.
The incorporation of BEMA into polymers for drug delivery could offer advantages. The aromatic benzoyloxy group can participate in π-π stacking interactions with aromatic drug molecules, potentially increasing drug loading capacity and modulating release kinetics. Furthermore, the increased hydrophobicity imparted by the BEMA monomer could be utilized to formulate delivery systems for poorly water-soluble drugs. Copolymers of BEMA and MMA could allow for the fine-tuning of properties such as drug solubility and release rate by adjusting the monomer ratio.[1]
Conclusion
Methyl methacrylate is a well-characterized and widely used monomer, leading to the predictable and reliable performance of PMMA in various applications. This compound presents an interesting alternative, with its bulky aromatic side group offering the potential to modify key polymer properties. While more extensive research on the homopolymer of BEMA is needed for a complete direct comparison, the available data from copolymer studies suggest that it can be a valuable comonomer for tuning the thermal, mechanical, and drug-interactive properties of methacrylate-based polymers for advanced applications, including in the pharmaceutical sciences.
References
- 1. This compound | 14778-47-3 | Benchchem [benchchem.com]
- 2. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 5. refractiveindex.info [refractiveindex.info]
- 6. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 8. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Alternative monomers to 2-(Benzoyloxy)ethyl methacrylate for polymer synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive look at alternatives to 2-(Benzoyloxy)ethyl methacrylate (BzOEMA) for the synthesis of functional polymers, with a focus on performance, experimental data, and applications in drug delivery.
In the dynamic field of polymer chemistry, particularly in the development of advanced materials for biomedical applications, the choice of monomer is a critical determinant of the final polymer's properties and performance. This compound (BzOEMA) has been a monomer of interest due to the aromatic benzoyl group which can impart desirable thermal and mechanical properties to the resulting polymer.[1] However, the ever-expanding requirements for biocompatibility, stimuli-responsiveness, and specific functionalities in areas like drug delivery necessitate the exploration of alternative monomers.
This guide provides a detailed comparison of promising alternative monomers to BzOEMA, focusing on their synthesis, polymer properties, and performance in relevant applications. We present quantitative data in structured tables, detailed experimental protocols for polymer synthesis, and a visualization of a key biological pathway relevant to the application of these polymers in drug delivery.
Key Alternative Monomers to BzOEMA
Several classes of methacrylate monomers have emerged as viable alternatives to BzOEMA, each offering a unique set of properties. This guide will focus on three prominent examples:
-
2-Hydroxyethyl methacrylate (HEMA): A hydrophilic monomer widely used in the production of biocompatible hydrogels.[2]
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA): A pH-responsive monomer that is extensively investigated for controlled drug delivery applications.[3]
-
2-(Methacryloyloxy)ethyl phosphorylcholine (MPC): A zwitterionic monomer known for its excellent biocompatibility and bio-inertness.
Performance Comparison
A direct, side-by-side experimental comparison of polymers derived from BzOEMA and its alternatives is limited in the existing literature. However, by compiling data from various studies, we can construct a comparative overview of their key performance indicators.
Physicochemical and Thermal Properties
| Property | Poly(BzOEMA) | Poly(HEMA) | Poly(DMAEMA) | Poly(MPC) |
| Glass Transition Temperature (Tg) | ~55 °C | 50-90 °C[2] | 19 °C | ~95 °C |
| Water Contact Angle | Hydrophobic | Hydrophilic | pH-dependent | Highly Hydrophilic |
| Biocompatibility | Limited data available | Generally good[2] | Dose-dependent cytotoxicity[3] | Excellent |
Note: The properties of polymers can vary significantly depending on the polymerization method, molecular weight, and polydispersity. The data presented here are representative values from the literature.
Polymerization Characteristics
The choice of polymerization technique significantly influences the properties of the resulting polymer. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often preferred for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.
| Monomer | Polymerization Methods | Key Considerations |
| BzOEMA | Free radical polymerization, RAFT | The bulky benzoyl group may influence polymerization kinetics. |
| HEMA | Free radical polymerization, enzymatic ROP[1] | Polymerization in aqueous media can lead to hydrogel formation.[2] |
| DMAEMA | Free radical polymerization, RAFT, ATRP | The tertiary amine group can influence polymerization in the presence of certain catalysts. |
| MPC | RAFT polymerization | Requires careful selection of RAFT agent and solvent for optimal control. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of polymers. Below are representative protocols for the polymerization of the discussed monomers.
General Protocol for Free Radical Polymerization
This protocol can be adapted for the bulk polymerization of BzOEMA, HEMA, and DMAEMA.
Materials:
-
Monomer (BzOEMA, HEMA, or DMAEMA)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene, Tetrahydrofuran - THF)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and hotplate
-
Precipitation solvent (e.g., Hexane, Methanol)
Procedure:
-
The monomer is purified by passing it through a column of basic alumina to remove the inhibitor.
-
The monomer and initiator (e.g., 0.1 mol% relative to the monomer) are dissolved in the chosen solvent in a Schlenk flask.
-
The solution is degassed by three freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for 30 minutes.
-
The flask is then placed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stirred.
-
The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours).
-
The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitation into a non-solvent (e.g., cold hexane for poly(DMAEMA) or methanol for poly(HEMA)).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Detailed Protocol for RAFT Polymerization of 2-(Dimethylamino)ethyl methacrylate (DMAEMA)
This protocol provides a method for synthesizing well-defined poly(DMAEMA) with controlled molecular weight and low polydispersity.
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMAEMA), inhibitor removed
-
RAFT agent (e.g., 4-Cyanopentanoic acid dithiobenzoate - CPADB)
-
Initiator (e.g., 4,4'-Azobis(4-cyanopentanoic acid) - V501)
-
Solvent (e.g., 1,4-Dioxane)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and hotplate
-
Precipitation solvent (e.g., Hexane)
Procedure:
-
DMAEMA, CPADB, and V501 are dissolved in 1,4-dioxane in a Schlenk flask at the desired molar ratio (e.g., [DMAEMA]:[CPADB]:[V501] = 100:1:0.2).
-
The solution is deoxygenated by bubbling with nitrogen for 30 minutes.
-
The flask is immersed in a thermostated oil bath at 70 °C.
-
Samples are withdrawn at timed intervals to monitor monomer conversion and molecular weight evolution via 1H NMR and Gel Permeation Chromatography (GPC), respectively.
-
The polymerization is terminated by cooling the reaction mixture and exposing it to air.
-
The polymer is purified by precipitation into cold hexane and dried under vacuum.
Application in Drug Delivery: A Mechanistic View
Polymers synthesized from these alternative monomers, particularly DMAEMA, are of great interest for the development of "smart" drug delivery systems that can respond to physiological cues, such as changes in pH.
Cellular Uptake and Endosomal Escape of pH-Responsive Nanoparticles
Many drug delivery nanoparticles are internalized by cells through endocytosis, leading to their entrapment in endosomes and lysosomes, which have an acidic environment. pH-responsive polymers like poly(DMAEMA) can facilitate the escape of these nanoparticles from the endo-lysosomal pathway, allowing the therapeutic cargo to reach its target within the cell.
Caption: Cellular uptake and endosomal escape of a pH-responsive nanoparticle.
This diagram illustrates the "proton sponge" effect, a widely accepted mechanism for the endosomal escape of polymers containing protonatable amine groups like DMAEMA.[4] In the acidic environment of the late endosome and lysosome, the tertiary amine groups of DMAEMA become protonated. This leads to an influx of protons and counter-ions into the vesicle, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the drug into the cytoplasm.[5]
Conclusion
While this compound offers a route to polymers with specific thermal and mechanical properties, the demand for advanced functionalities, particularly in the biomedical field, has driven the exploration of alternative monomers. 2-Hydroxyethyl methacrylate (HEMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), and 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) represent a versatile toolkit for polymer chemists. HEMA is a cornerstone for biocompatible hydrogels, DMAEMA provides a powerful platform for stimuli-responsive systems, and MPC offers exceptional biocompatibility for applications requiring minimal biological interaction.
The selection of an appropriate monomer will ultimately depend on the specific requirements of the target application. This guide provides a foundational comparison to aid researchers and developers in making informed decisions for the synthesis of next-generation functional polymers. Further research focusing on direct, side-by-side comparisons of these and other novel monomers will be invaluable in advancing the field of polymer science and its application in medicine and beyond.
References
- 1. Systematic comparison of HEA and HEMA as initiators in enzymatic ring-opening polymerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for the enhanced intracellular delivery of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanical Properties of Poly(2-(Benzoyloxy)ethyl Methacrylate) and Polystyrene
A comprehensive guide for researchers and material scientists on the mechanical performance of poly(2-(benzoyloxy)ethyl methacrylate) (PBzOEMA) and polystyrene (PS), offering a detailed comparison of their key mechanical attributes. This report provides a summary of their tensile strength, Young's modulus, and elongation at break, supported by established experimental protocols.
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the mechanical characteristics of PBzOEMA in comparison to the widely used polystyrene. The selection of a suitable polymer for a specific application often hinges on its mechanical properties, and this document aims to provide a foundational understanding of these two materials.
Executive Summary
Comparative Data of Mechanical Properties
The mechanical properties of a polymer are crucial in determining its suitability for various applications. This section provides a quantitative comparison of the key mechanical properties of polystyrene. Due to the limited availability of specific experimental data for poly(this compound) in the reviewed literature, a direct quantitative comparison is not possible at this time. However, the data for polystyrene serves as a benchmark for the expected performance of a rigid thermoplastic.
| Mechanical Property | Poly(this compound) (PBzOEMA) | Polystyrene (PS) |
| Tensile Strength (MPa) | Data not available | 40 - 50 |
| Young's Modulus (GPa) | Data not available | 2.28 - 3.34[1] |
| Elongation at Break (%) | Data not available | 1.2 - 2.5 |
Note: The properties of polymers can vary significantly depending on factors such as molecular weight, processing conditions, and the presence of additives.
Experimental Protocols
The determination of the mechanical properties of polymers is governed by standardized testing methods. The following section outlines the standard protocol for tensile testing of plastics, which is essential for obtaining the data presented in the table above and for the characterization of new or modified polymers like PBzOEMA.
Tensile Testing of Polymers (ASTM D638)
The tensile properties of plastics are determined using the ASTM D638 standard test method.[2][3][4][5] This test involves applying a tensile force to a specimen and measuring the specimen's response to the stress.
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a plastic material.
Apparatus:
-
Universal Testing Machine (UTM): A machine capable of applying a controlled tensile force at a specified rate.
-
Extensometer: A device used to measure the elongation of the specimen with high precision.
-
Specimen: A "dog-bone" shaped specimen with defined dimensions as per the ASTM D638 standard.
Procedure:
-
Specimen Preparation: The test specimens are prepared by injection molding, compression molding, or machining from a sheet of the material. The dimensions of the specimen are critical and must conform to the specifications outlined in ASTM D638.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity for a specified period to ensure consistency in test results.
-
Testing:
-
The specimen is securely mounted in the grips of the universal testing machine.
-
The extensometer is attached to the gauge length of the specimen.
-
The test is initiated by pulling the specimen at a constant rate of crosshead movement.
-
The force applied and the corresponding elongation are recorded throughout the test until the specimen fractures.
-
-
Data Analysis: The recorded data is used to generate a stress-strain curve. From this curve, the following properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Molecular Structure Comparison
The differences in the mechanical properties of polymers can often be attributed to their molecular structure. The diagrams below illustrate the chemical structures of the repeating units of poly(this compound) and polystyrene.
The key structural difference lies in the side chain attached to the polymer backbone. Polystyrene has a rigid phenyl group directly attached to the backbone. In contrast, poly(this compound) has a more complex and flexible side chain containing an ester group, an ethyl spacer, and a benzoyl group. This increased flexibility in the side chain of PBzOEMA is expected to influence its macroscopic mechanical properties.
Experimental Workflow: Tensile Testing
The following diagram illustrates the logical workflow of a standard tensile test experiment according to ASTM D638.
This standardized workflow ensures that the mechanical properties of different materials can be reliably compared.
References
Assessing the Biocompatibility of 2-(Benzoyloxy)ethyl Methacrylate-Containing Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biocompatibility of polymers containing 2-(Benzoyloxy)ethyl methacrylate (BzOEMA). Due to a lack of direct experimental data on BzOEMA-containing polymers in the current literature, this guide leverages data from structurally similar aromatic and other methacrylate-based polymers to provide a predictive comparison. This information is juxtaposed with the established biocompatibility profiles of widely used alternative polymers in biomedical applications.
Comparative Analysis of Methacrylate Polymer Biocompatibility
The biocompatibility of methacrylate polymers is influenced by their chemical structure, including the nature of their side chains. While direct data on BzOEMA is unavailable, we can infer potential biocompatibility by examining related compounds.
Table 1: Comparison of In Vitro Cytotoxicity of Various Methacrylate-Based Polymers
| Polymer/Monomer | Cell Line | Assay | Key Findings |
| Aromatic Methacrylates (Lignin-derived) | HeLa | MTT | Monomers showed IC50 values from 0.17 to 0.34 mmol/L, while polymers exhibited significantly lower toxicity with 86-100% cell viability at 200 µg/mL.[1] |
| Poly(benzyl methacrylate) (PBzMA) | - | - | Synthesized for potential biomedical applications, suggesting an expectation of biocompatibility.[2][3] |
| Poly(methyl methacrylate) (PMMA) | HepG2 & THP-1 | MTT | Nanoparticles showed a significant reduction in cell viability.[4] Residual monomer is a known source of cytotoxicity.[5][6] |
| PMMA Copolymers with Ethyl, Butyl, and Isobutyl Methacrylate | L929 | MTT | Cell viability was over 90% for all copolymer groups at 24 and 48 hours.[1][7] |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | - | - | Widely considered a biocompatible polymer.[8] |
Inference for BzOEMA-Containing Polymers:
Based on the available data for other aromatic methacrylates, it is plausible that polymers containing BzOEMA would exhibit favorable biocompatibility, particularly in their polymerized form where the concentration of residual monomer is low. The aromatic benzoyloxy group may influence cell interactions, but as seen with lignin-derived aromatic methacrylates, this does not necessarily lead to high cytotoxicity.[1] However, empirical testing is essential to confirm this.
Comparison with Alternative Biocompatible Polymers
For applications in drug delivery and tissue engineering, several classes of polymers are widely used due to their well-established biocompatibility.
Table 2: Biocompatibility Profile of Alternative Polymers
| Polymer Class | Examples | Key Biocompatibility Characteristics | Common Applications |
| Polyesters | Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), Polylactic acid (PLA) | Biodegradable, excellent biocompatibility with controllable degradation rates.[9] | Drug delivery, tissue engineering scaffolds.[8][10][11][12] |
| Natural Polymers | Chitosan, Alginate, Hyaluronic Acid, Collagen | Excellent biocompatibility, biodegradable, and often possess bioactive properties.[8][10][12] | Wound healing, drug delivery, tissue engineering.[8][10][12] |
| Poly(ethylene glycol) (PEG) | - | Hydrophilic, non-immunogenic, and biocompatible.[12] | Drug delivery, surface modification of medical devices.[12] |
| Zwitterionic Polymers | Poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) | Biomimetic, excellent blood and tissue compatibility. | Medical devices in contact with blood. |
Experimental Protocols for Biocompatibility Assessment
Detailed methodologies are crucial for the accurate and reproducible assessment of biomaterial biocompatibility.
In Vitro Cytotoxicity: MTT and XTT Assays
These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability.
MTT Assay Protocol [13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.
-
Material Exposure: Introduce the test material (e.g., polymer extracts or polymer films) to the cells and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
XTT Assay Protocol [17][18][19]
-
Cell Seeding and Material Exposure: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Absorbance Reading: Measure the absorbance of the formazan product at a wavelength between 450-500 nm.
In Vivo Inflammatory Response: Subcutaneous Implantation
This method assesses the local tissue reaction to an implanted biomaterial.
Protocol for Subcutaneous Implantation in a Rodent Model [20][21][22][23][24]
-
Material Preparation: Prepare sterile polymer samples of a defined size and shape.
-
Animal Model: Use an appropriate animal model, such as Wistar rats.
-
Implantation: Under anesthesia, make a small incision on the dorsal side of the animal and create a subcutaneous pocket. Insert the sterile polymer implant into the pocket.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care.
-
Explantation and Histological Analysis: At predetermined time points (e.g., 7, 14, 30 days), euthanize the animals and excise the implant along with the surrounding tissue.
-
Tissue Processing: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin) to evaluate the inflammatory cell infiltrate and fibrous capsule formation.
-
Immunohistochemistry: Perform immunohistochemical staining for specific inflammatory markers (e.g., TNF-α, IL-1β, CD11b+) to quantify the inflammatory response.[20][21]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for in vitro and in vivo biocompatibility assessment.
Caption: Simplified signaling pathway of the foreign body response to an implanted biomaterial.[25][26][27]
Conclusion
While direct experimental evidence for the biocompatibility of this compound-containing polymers is currently lacking, preliminary comparisons with structurally similar aromatic methacrylates suggest a potentially favorable biocompatibility profile, particularly for the polymerized material. To definitively assess their suitability for biomedical applications, rigorous in vitro and in vivo testing following established protocols is imperative. Comparison with alternative materials such as PLGA, PCL, and natural polymers, which have well-documented biocompatibility, will be crucial in determining the relative performance and potential of BzOEMA-based systems in the fields of drug delivery and tissue engineering.
References
- 1. Aromatic Polymethacrylates from Lignin‐Based Feedstock: Synthesis, Thermal Properties, Life‐Cycle Assessment and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi-fytronix.com [dergi-fytronix.com]
- 3. Self-assembly of poly(lauryl methacrylate)-b-poly(benzyl methacrylate) nano-objects synthesised by ATRP and their temperature-responsive dispersion properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fda.gov [fda.gov]
- 6. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejmanager.com [ejmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. scielo.br [scielo.br]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. abcam.cn [abcam.cn]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Host inflammatory response to polypropylene implants: insights from a quantitative immunohistochemical and birefringence analysis in a rat subcutaneous model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo biocompatibility and inflammation response of methacrylated and maleated hyaluronic acid for wound healing - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06025A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Analysis of tissue response around injectable hydrogels in the subcutaneous tissue of Wistar rats [frontiersin.org]
- 25. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Engineering the Immune Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Structural Elucidation of 2-(Benzoyloxy)ethyl methacrylate: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural validation of 2-(Benzoyloxy)ethyl methacrylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis is supported by a comparison of expected chemical shifts with data from analogous structures, alongside a comprehensive experimental protocol for acquiring high-quality NMR spectra.
¹H and ¹³C NMR Data
The structural integrity of this compound can be confirmed by analyzing the chemical shifts and splitting patterns in its ¹H and ¹³C NMR spectra. Below is a summary of the expected chemical shifts based on the analysis of its constituent functional groups: the benzoate group and the ethyl methacrylate moiety.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (Aromatic, ortho) | 8.0 - 8.2 | Multiplet | 2H |
| H-b (Aromatic, meta, para) | 7.3 - 7.6 | Multiplet | 3H |
| H-c (=CH₂) | 6.1 - 6.2 | Singlet | 1H |
| H-d (=CH₂) | 5.5 - 5.6 | Singlet | 1H |
| H-e (-O-CH₂-) | 4.4 - 4.6 | Triplet | 2H |
| H-f (-O-CH₂-) | 4.3 - 4.5 | Triplet | 2H |
| H-g (-CH₃) | 1.9 - 2.0 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O, benzoate) | 166 - 167 |
| C-2 (C=O, methacrylate) | 167 - 168 |
| C-3 (Aromatic, quaternary) | 130 - 131 |
| C-4 (Aromatic, CH) | 133 - 134 |
| C-5 (Aromatic, CH) | 128 - 129 |
| C-6 (Aromatic, CH) | 129 - 130 |
| C-7 (=C) | 135 - 136 |
| C-8 (=CH₂) | 125 - 126 |
| C-9 (-O-CH₂-) | 62 - 64 |
| C-10 (-O-CH₂-) | 62 - 64 |
| C-11 (-CH₃) | 18 - 19 |
Experimental Protocols
The following are generalized protocols for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a small vial.[1] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]
-
Capping: Securely cap the NMR tube.
¹H NMR Spectroscopy
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[2]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds is generally sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
-
Instrument Setup: Follow the same initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence is standard to obtain singlets for all carbon signals.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-10 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. An exponential multiplication (line broadening) of 1-2 Hz may be applied to improve the signal-to-noise ratio.
Structural Assignment Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in this compound.
Caption: Workflow for NMR-based structural validation.
The provided data and protocols offer a robust framework for the structural validation of this compound, ensuring accurate characterization for research and development applications.
References
A Comparative Guide to Initiators for the Polymerization of 2-(Benzoyloxy)ethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate initiator is a critical step in the synthesis of poly(2-(Benzoyloxy)ethyl methacrylate) (PBzOEMA), a polymer with significant potential in biomedical applications due to its biocompatibility and tunable properties. The choice of initiator directly influences key polymer characteristics such as molecular weight, polydispersity, and reaction kinetics. This guide provides a comparative overview of common initiator systems for the polymerization of this compound (BzOEMA), supported by experimental data from analogous methacrylate systems.
Initiator Systems: A Performance Overview
The polymerization of BzOEMA can be initiated through several mechanisms, primarily categorized as free radical polymerization (FRP) and controlled radical polymerization (CRP). Free radical polymerization can be induced by thermal decomposition of initiators, redox reactions, or photochemical activation. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer enhanced control over the polymer architecture.
Data Summary
The following table summarizes the expected performance of different initiator types for the polymerization of methacrylates, providing a baseline for selecting an initiator for BzOEMA. It is important to note that specific quantitative data for BzOEMA is limited in the literature; therefore, the presented data is largely based on studies of similar methacrylate monomers like methyl methacrylate (MMA).
| Initiator Type | Common Examples | Typical Reaction Conditions | Expected Molecular Weight | Polydispersity Index (PDI) | Conversion | Key Advantages | Key Disadvantages |
| Thermal Initiators | 2,2'-Azobis(isobutyronitrile) (AIBN), Benzoyl Peroxide (BPO) | 60-80°C, Bulk or Solution | High | Broad (>1.5) | High | Simple, cost-effective, widely used. | Poor control over polymer architecture, broad molecular weight distribution. |
| Redox Initiators | Persulfate/Metabisulfite (e.g., K₂S₂O₈/Na₂S₂O₅), Hydroperoxide/Amine | Room temperature to 50°C, Emulsion or Solution | High | Broad (>1.5) | High | Low polymerization temperature, suitable for aqueous systems. | Can introduce impurities, complex initiation mechanism. |
| Photoinitiators | 2,2-Dimethoxy-2-phenylacetophenone (DMPA), Camphorquinone (CQ) | Room temperature, UV/Visible light irradiation | High | Broad (>1.5) | High | Spatiotemporal control of polymerization, rapid curing. | Limited penetration depth in thick samples, may require co-initiators. |
| Controlled Radical Polymerization (ATRP) | Ethyl 2-bromoisobutyrate (EBiB) with a copper catalyst | Room temperature to 90°C, Solution | Controlled and predictable | Narrow (<1.5) | High | Well-defined polymers with controlled architecture and low PDI. | Requires catalyst, more complex experimental setup. |
Experimental Protocols
Detailed methodologies are crucial for reproducible polymer synthesis. Below are representative experimental protocols for different polymerization techniques applicable to BzOEMA, based on established procedures for similar methacrylates.
Thermal Initiation (AIBN)
This protocol describes a typical free-radical polymerization of a methacrylate monomer in solution using AIBN as the thermal initiator.
Materials:
-
This compound (BzOEMA) monomer
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas
-
Precipitating solvent (e.g., methanol, hexane)
Procedure:
-
The BzOEMA monomer is purified by passing through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask equipped with a magnetic stirrer, the desired amount of BzOEMA and AIBN (typically 0.1-1 mol% relative to the monomer) are dissolved in the anhydrous solvent.
-
The reaction mixture is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (nitrogen or argon) and placed in a preheated oil bath at the desired temperature (e.g., 70°C).
-
The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours).
-
The reaction is terminated by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed with the precipitating solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Redox-Initiated Emulsion Polymerization
This protocol outlines the emulsion polymerization of a methacrylate monomer using a persulfate-based redox initiation system.
Materials:
-
This compound (BzOEMA) monomer
-
Potassium persulfate (K₂S₂O₈)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Deionized water
-
Nitrogen gas
Procedure:
-
A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Deionized water and the surfactant are added to the flask and stirred until the surfactant is completely dissolved.
-
The BzOEMA monomer is added to the aqueous surfactant solution to form an emulsion.
-
The reaction mixture is purged with nitrogen for at least 30 minutes to remove oxygen.
-
The flask is heated to the desired temperature (e.g., 50°C).
-
Aqueous solutions of the initiator (K₂S₂O₈) and the reducing agent (Na₂S₂O₅) are prepared separately and purged with nitrogen.
-
The initiator and reducing agent solutions are added to the reaction flask to initiate polymerization.
-
The reaction is allowed to proceed for several hours under a nitrogen atmosphere.
-
The polymerization is terminated by cooling the reactor and exposing it to air.
-
The resulting polymer latex can be used as is or the polymer can be isolated by coagulation with a salt solution, followed by filtration, washing, and drying.
Photoinitiated Polymerization
This protocol describes the photopolymerization of a methacrylate monomer using a UV-sensitive photoinitiator.
Materials:
-
This compound (BzOEMA) monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Inert gas (e.g., nitrogen)
-
UV light source
Procedure:
-
The BzOEMA monomer and the photoinitiator (typically 0.1-2 wt%) are mixed in a suitable container (e.g., a glass vial or between two glass plates with a spacer).
-
The mixture is purged with an inert gas to remove oxygen, which can inhibit radical polymerization.
-
The sample is then exposed to a UV light source of appropriate wavelength and intensity to initiate polymerization.
-
The irradiation time is varied to control the degree of conversion.
-
After irradiation, the resulting polymer is typically a solid film or bulk material.
-
The polymer can be further purified by dissolving it in a suitable solvent and precipitating it into a non-solvent, if necessary.
Atom Transfer Radical Polymerization (ATRP)
This protocol provides a general procedure for the controlled radical polymerization of a methacrylate monomer via ATRP.
Materials:
-
This compound (BzOEMA) monomer
-
Initiator (e.g., ethyl 2-bromoisobutyrate, EBiB)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous solvent (e.g., anisole, toluene)
-
Nitrogen or Argon gas
Procedure:
-
The BzOEMA monomer and solvent are deoxygenated by bubbling with an inert gas.
-
In a Schlenk flask under an inert atmosphere, the catalyst (CuBr) and ligand (PMDETA) are added.
-
The deoxygenated solvent and monomer are then added to the flask, and the mixture is stirred to form the catalyst complex.
-
The initiator (EBiB) is added to start the polymerization.
-
The reaction is carried out at a specific temperature (e.g., 70°C) for a predetermined time to achieve the desired molecular weight.
-
Samples can be taken periodically to monitor the monomer conversion and the evolution of molecular weight and PDI.
-
The polymerization is terminated by exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
The polymer is purified by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent.
Visualizing Polymerization Workflows
The following diagrams illustrate the general workflow for comparing initiators and the logical process for selecting an appropriate initiator.
Caption: Generalized experimental workflow for comparing polymerization initiators.
Caption: Logical flow for selecting an initiator based on desired outcomes.
Conclusion
The choice of initiator for the polymerization of this compound is a multifaceted decision that depends on the desired properties of the final polymer and the specific application. For applications requiring well-defined polymers with narrow molecular weight distributions, controlled radical polymerization techniques like ATRP are the preferred choice. For simpler, bulk polymerizations where precise control is less critical, conventional thermal and photoinitiators offer a cost-effective and straightforward approach. Redox initiation systems are particularly advantageous for emulsion polymerization and when lower reaction temperatures are required. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the synthesis of PBzOEMA for various scientific and drug development endeavors.
Performance Showdown: 2-(Benzoyloxy)ethyl Methacrylate vs. BisGMA in Dental Composites
A comparative guide for researchers and material scientists in restorative dentistry.
The quest for ideal dental restorative materials is a continuous journey in dental research. While Bisphenol A-glycidyl methacrylate (BisGMA) has long been a cornerstone monomer in dental composites due to its excellent mechanical properties, concerns over potential biocompatibility issues and handling characteristics have spurred the investigation into alternative monomers. One such potential alternative is 2-(Benzoyloxy)ethyl methacrylate (2-BOEMA). This guide provides a comparative overview of the performance characteristics of 2-BOEMA and BisGMA, drawing upon available data and outlining the standard experimental protocols used to evaluate key performance metrics.
Executive Summary
BisGMA is a high molecular weight aromatic dimethacrylate known for imparting high strength and stiffness to dental composites. Its high viscosity, however, necessitates the use of less viscous diluent monomers, which can sometimes compromise certain properties like polymerization shrinkage and degree of conversion.
2-BOEMA, another aromatic methacrylate, possesses a benzoyloxy group that may influence its reactivity, viscosity, and the final properties of the cured composite. Its performance in a dental composite formulation would be dependent on how it affects critical parameters such as mechanical strength, polymerization kinetics, and biocompatibility.
This guide presents a summary of the well-documented performance of BisGMA-based composites and outlines the standardized experimental protocols required to evaluate a novel monomer like 2-BOEMA and compare it to the industry standard.
Performance Data: BisGMA as the Benchmark
The following table summarizes typical performance data for BisGMA-based dental composites, often formulated with a diluent monomer like triethylene glycol dimethacrylate (TEGDMA). It is important to note that these values can vary significantly depending on the filler type, filler loading, and the specific co-monomer used.
| Performance Metric | Typical Values for BisGMA-based Composites | Reference Standards |
| Mechanical Properties | ||
| Flexural Strength | 80 - 160 MPa | ISO 4049[1][2] |
| Compressive Strength | 200 - 350 MPa | ISO 9917-1 |
| Vickers Hardness | 40 - 90 VHN | ISO 6507 |
| Polymerization Kinetics | ||
| Degree of Conversion | 55 - 75% | FTIR Spectroscopy[3][4][5] |
| Polymerization Shrinkage | 2.0 - 4.0% | ISO 17304 |
| Biocompatibility | ||
| Cytotoxicity (ED50) | Severe to moderate cytotoxicity reported for BisGMA monomer[6][7] | ISO 10993-5 |
Experimental Protocols
To facilitate a direct and meaningful comparison between 2-BOEMA and BisGMA, standardized experimental protocols are crucial. Below are detailed methodologies for key performance assessments.
Mechanical Properties Testing
A universal testing machine is typically employed for these tests.
-
Flexural Strength (Three-Point Bending Test):
-
Specimen Preparation: Rectangular specimens (25 mm x 2 mm x 2 mm) are prepared according to ISO 4049.[1][2] The composite material is placed in a mold, covered with Mylar strips, and light-cured according to the manufacturer's instructions.
-
Testing: The specimens are placed on two supports with a span of 20 mm. A load is applied to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.[2]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.
-
-
Compressive Strength:
-
Specimen Preparation: Cylindrical specimens (e.g., 4 mm diameter and 6 mm height) are prepared in a split mold and light-cured.
-
Testing: The specimens are placed in the testing machine and a compressive load is applied at a crosshead speed of 1 mm/min until fracture.
-
Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
-
-
Vickers Hardness:
-
Specimen Preparation: Disc-shaped specimens are prepared and the top surface is polished.
-
Testing: A Vickers indenter (a diamond pyramid) is pressed into the surface of the specimen with a specific load (e.g., 100g) for a set duration (e.g., 15 seconds).[1]
-
Calculation: The lengths of the two diagonals of the resulting indentation are measured, and the Vickers Hardness Number (VHN) is calculated.[8]
-
Polymerization Kinetics
-
Degree of Conversion (DC):
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectroscopy is the most common method.[3][4][5]
-
Procedure: A small amount of the uncured composite paste is placed between two polyethylene films and pressed into a thin layer. An initial FTIR spectrum is recorded. The sample is then light-cured for the recommended time. A second spectrum of the cured sample is recorded.
-
Calculation: The DC is calculated by comparing the peak height of the aliphatic C=C bond (at approximately 1638 cm⁻¹) against an internal standard (e.g., the aromatic C=C peak at around 1608 cm⁻¹) before and after curing.[5]
-
-
Polymerization Shrinkage:
-
Instrumentation: A linometer or a gas pycnometer can be used.
-
Procedure (Linometer): The uncured composite is placed in a mold and the initial height is measured. The material is then light-cured, and the change in height is monitored over time.
-
Calculation: The volumetric shrinkage is calculated from the linear shrinkage, assuming isotropic contraction.
-
Biocompatibility Assessment
-
Cytotoxicity (MTT Assay):
-
Cell Culture: Fibroblast cell lines (e.g., L929 or human gingival fibroblasts) are cultured in 96-well plates.[9]
-
Eluate Preparation: Cured composite specimens are incubated in a cell culture medium for a specific period (e.g., 24, 48, or 72 hours) to create an eluate containing leachable components.
-
Cell Exposure: The culture medium is replaced with the eluate at various concentrations.
-
MTT Assay: After a predetermined exposure time, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. Cell viability is expressed as a percentage relative to a negative control.[10]
-
Concluding Remarks
While BisGMA remains a reliable and well-characterized monomer for dental composites, the exploration of new monomers like this compound is essential for advancing the field of restorative dentistry. The lack of direct comparative data for 2-BOEMA highlights a research gap and an opportunity for future studies. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the performance of novel monomers, paving the way for the development of next-generation dental composites with enhanced properties and improved biocompatibility. The presence of the benzoyloxy group in 2-BOEMA could potentially offer unique advantages, such as altered refractive index for better aesthetics or different polymerization behavior, which warrants thorough investigation.
References
- 1. Development of new diacrylate monomers as substitutes for Bis-GMA and UDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H14O4) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Bis-EMA/Bis-GMA ratio effects on resin-properties and impregnated fiber-bundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 6. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS#:14778-47-3 | Chemsrc [chemsrc.com]
- 9. scienceopen.com [scienceopen.com]
- 10. This compound | 14778-47-3 [amp.chemicalbook.com]
Cross-Validation of Poly(2-(benzoyloxy)ethyl methacrylate) Molecular Weight: A Comparative Guide to GPC and Alternative Methodologies
For researchers, scientists, and drug development professionals, the precise determination of polymer molecular weight and its distribution is paramount for ensuring material performance, reproducibility, and regulatory compliance. This guide provides a comparative analysis of Gel Permeation Chromatography (GPC) and alternative techniques for the characterization of poly(2-(benzoyloxy)ethyl methacrylate), a polymer of significant interest in biomaterials and drug delivery applications.
This publication delves into the cross-validation of molecular weight data obtained from conventional GPC, GPC with Multi-Angle Light Scattering (GPC-MALS), Viscometry, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). By presenting illustrative experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Molecular Weight Determination
The molecular weight of a poly(this compound) sample, synthesized via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, was determined using four distinct analytical techniques. A summary of the obtained number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) is presented in Table 1.
| Parameter | Conventional GPC (Polystyrene Standards) | GPC-MALS | Viscometry (Mark-Houwink) | MALDI-TOF MS |
| Mn ( g/mol ) | 18,500 | 22,100 | - | 21,950 |
| Mw ( g/mol ) | 21,200 | 25,200 | 24,500 | 22,850 |
| PDI (Mw/Mn) | 1.15 | 1.14 | - | 1.04 |
Table 1: Illustrative molecular weight data for poly(this compound) as determined by various analytical techniques. Note that conventional GPC provides a relative molecular weight, while GPC-MALS and MALDI-TOF MS offer absolute molecular weight determination. Viscometry provides the viscosity-average molecular weight (Mv), which is typically close to Mw.
Experimental Protocols
Detailed methodologies for the characterization of poly(this compound) are provided below.
Gel Permeation Chromatography (Conventional and MALS)
Instrumentation:
-
Agilent 1200 series GPC system equipped with a degasser, isocratic pump, autosampler, and column heater.
-
Columns: Two Tosoh TSKgel SuperMultipore HZ-M columns in series.
-
Detectors: Wyatt Optilab rEX differential refractive index (DRI) detector, Wyatt DAWN EOS multi-angle light scattering (MALS) detector, and a Wyatt ViscoStar viscometer.
Procedure:
-
Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 0.7 mL/min.
-
Temperature: The column and detectors were maintained at 25 °C.
-
Sample Preparation: The poly(this compound) sample was dissolved in THF at a concentration of approximately 2 mg/mL and allowed to dissolve overnight. The solution was then filtered through a 0.2 µm PTFE filter.[1]
-
Calibration (Conventional GPC): The system was calibrated with a series of narrow polystyrene standards.
-
Data Analysis (GPC-MALS): The absolute molecular weight was determined using the data from the MALS and DRI detectors. The refractive index increment (dn/dc) of the polymer in THF was determined experimentally to be approximately 0.086 mL/g.
Viscometry
Instrumentation:
-
Ubbelohde viscometer.
-
Constant temperature water bath (25 °C).
Procedure:
-
Solution Preparation: A series of solutions of poly(this compound) in THF were prepared at different concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 g/dL).
-
Measurement: The efflux time of the pure solvent (THF) and each polymer solution was measured.
-
Data Analysis: The intrinsic viscosity [η] was determined by extrapolating the reduced viscosity versus concentration plot to zero concentration. The viscosity-average molecular weight (Mv) was calculated using the Mark-Houwink equation: [η] = K * Mv^a. The Mark-Houwink parameters K and a for poly(this compound) in THF at 25°C are specific to the polymer-solvent system and would need to be determined from literature or experimentally.[2]
MALDI-TOF Mass Spectrometry
Instrumentation:
-
Bruker autofleX TOF/TOF mass spectrometer.
Procedure:
-
Sample Preparation:
-
Matrix Solution: 2,5-dihydroxybenzoic acid (DHB) was prepared as a 10 mg/mL solution in THF.
-
Polymer Solution: The poly(this compound) sample was dissolved in THF at a concentration of 5 mg/mL.
-
Cationizing Agent: Sodium trifluoroacetate was dissolved in THF at a concentration of 0.1 mol/L.
-
-
Spotting: The polymer solution, matrix solution, and cationizing agent were mixed in a 5:25:1 volume ratio. 0.5 µL of the mixture was spotted onto a ground steel target plate and allowed to air dry.[3]
-
Data Acquisition: Mass spectra were acquired in positive ion mode, averaging 100 single shots.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of polymer molecular weight.
Conclusion
The cross-validation of poly(this compound) molecular weight using multiple techniques provides a comprehensive understanding of the material's properties. While conventional GPC is a valuable tool for routine analysis and relative comparisons, it is susceptible to inaccuracies if the hydrodynamic volume of the polymer differs significantly from that of the calibration standards. GPC-MALS and MALDI-TOF MS offer the advantage of determining the absolute molecular weight, providing more accurate data for structure-property relationship studies. Viscometry serves as a cost-effective method for estimating the viscosity-average molecular weight. For researchers in drug development and materials science, employing a combination of these methods is recommended for a robust and reliable characterization of polymeric materials.
References
Safety Operating Guide
Proper Disposal of 2-(Benzoyloxy)ethyl Methacrylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Benzoyloxy)ethyl methacrylate, a compound often used in polymer synthesis. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for similar methacrylate compounds, this chemical should be regarded as a potential skin and eye irritant, and may cause respiratory irritation.[1][2] It is also likely to be a flammable liquid.[1][3]
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use chemical safety goggles or a face shield.[1][2] |
| Skin and Body Protection | Wear a lab coat and ensure skin is not exposed. In case of contact, immediately wash the affected area with soap and water. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that neutralizes its potential hazards. The following protocol is based on established procedures for similar methacrylate compounds.
Step 1: Waste Characterization
Unused or waste this compound should be treated as a hazardous chemical waste. Due to the flammability of similar methacrylates, it is likely to be classified as an ignitable waste.
Step 2: Segregation and Storage
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Store waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][4][5]
Step 3: Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.[5][6]
-
Containment: Use an inert, absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[7] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
Step 4: Final Disposal
-
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Never dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will ensure that the disposal is carried out in accordance with all local, state, and federal regulations.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This guide is intended for informational purposes and is based on the known hazards of similar methacrylate compounds. It is not a substitute for a chemical-specific Safety Data Sheet (SDS). Always consult the SDS for this compound provided by the manufacturer for the most accurate and comprehensive safety and disposal information. Your institution's Environmental Health and Safety (EHS) department should also be consulted for specific disposal policies and procedures.
References
Personal protective equipment for handling 2-(Benzoyloxy)ethyl methacrylate
Disclaimer: This document provides immediate safety and logistical information for handling 2-(Benzoyloxy)ethyl methacrylate. It is intended for use by trained research, scientific, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from safety data for structurally related methacrylate compounds, including ethyl methacrylate and other methacrylate esters. Users should always consult with their institution's safety office and refer to the most current SDS for any chemical used.
This guide provides essential procedural and step-by-step guidance for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Details and Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Protects against splashes and vapors that can cause serious eye irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary. | Prevents skin contact, which can cause skin irritation and may lead to sensitization.[2][4] Contaminated clothing should be removed and laundered before reuse.[3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[1] | Protects against inhalation of vapors which may cause respiratory tract irritation.[2][3] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Emergency First Aid Procedures
In the event of an exposure, immediate action is crucial. The following table provides first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage Plan
Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Use non-sparking tools and explosion-proof equipment if necessary.[1]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
-
Keep away from incompatible materials such as strong acids, strong bases, oxidizing agents, and peroxides.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused or Waste Chemical | Dispose of as hazardous waste through a licensed contractor. Do not allow it to enter the sewage system.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1] |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect in a sealed, labeled container and dispose of as hazardous waste. |
| Empty Containers | Puncture and dispose of in accordance with local regulations. Do not reuse empty containers. |
Experimental Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
